Taselisib
Description
This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PIK3CA), with potential antineoplastic activity. This compound selectively inhibits PIK3CA and its mutant forms in the PI3K/Akt/mTOR pathway, which may result in tumor cell apoptosis and growth inhibition in PIK3CA-expressing tumor cells. By specifically targeting class I PI3K alpha, this agent may be more efficacious and less toxic than pan PI3K inhibitors. Dysregulation of the PI3K/Akt/mTOR pathway is frequently found in solid tumors and causes increased tumor cell growth, survival, and resistance to both chemotherapy and radiotherapy. PIK3CA, which encodes the p110-alpha catalytic subunit of the class I PI3K, is mutated in a variety of cancer cell types and plays a key role in cancer cell growth and invasion.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155842 | |
| Record name | Taselisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282512-48-4 | |
| Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taselisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taselisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12108 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taselisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TASELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taselisib in PIK3CA-Mutant Cancers: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taselisib (GDC-0032) is a potent, orally bioavailable small molecule inhibitor of the Class I phosphatidylinositol 3-kinase (PI3K) family, with enhanced selectivity for cancers harboring activating mutations in the PIK3CA gene. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, and mutations in PIK3CA, which encodes the p110α catalytic subunit of PI3K, are a key oncogenic driver in numerous solid tumors, including a high percentage of breast cancers.[1][2] this compound exhibits a unique dual mechanism of action, not only inhibiting the kinase activity of the PI3K enzyme but also promoting the degradation of the mutant p110α protein.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While it showed promise, its development was halted due to a modest clinical benefit-to-risk profile.[1][5]
Core Mechanism of Action
This compound is a β-isoform-sparing PI3K inhibitor, demonstrating potent activity against the p110α, p110δ, and p110γ isoforms, with significantly less activity against the p110β isoform.[6][7] This selectivity is crucial, as inhibition of the β isoform has been linked to certain toxicities. The primary mechanism involves competitive binding to the ATP pocket of the PI3K catalytic subunit, which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[8][9]
The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Consequently, the entire downstream PI3K/AKT/mTOR signaling cascade is suppressed. This leads to the inhibition of critical cellular processes that are often hijacked by cancer cells, including cell growth, proliferation, survival, and metabolism.[8][10]
Unique Dual-Action in Mutant PIK3CA
A distinguishing feature of this compound is its dual mechanism of action specifically in PIK3CA-mutant cells.[4][11] Beyond kinase inhibition, this compound induces the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein.[4] This effect is not observed with wild-type p110α and is not a common feature of other PI3K inhibitors.[3][4] This targeted degradation of the primary oncogenic driver protein leads to a more profound and sustained suppression of the signaling pathway, which is believed to contribute to its enhanced potency in PIK3CA-mutant cancer models.[4][11]
Downstream Signaling Effects
The inhibition of PI3K by this compound results in a cascade of downstream effects:
-
Reduced AKT Phosphorylation : this compound treatment leads to a marked decrease in the phosphorylation of AKT at key residues (e.g., Serine 473), preventing its activation.[8][10]
-
Inhibition of mTOR Pathway : The suppression of AKT activity subsequently inhibits the mTOR complex 1 (mTORC1) pathway. This is observed through the decreased phosphorylation of mTORC1 substrates such as ribosomal protein S6 kinase (S6K), eukaryotic translation initiation factor 4E-binding protein 1 (4EBP-1), and S6 ribosomal protein.[10][12]
-
Induction of Apoptosis and Cell Cycle Arrest : By blocking pro-survival signals, this compound induces apoptosis, as evidenced by the increased cleavage of poly-ADP ribose polymerase (PARP).[10][13] Furthermore, it can cause cell cycle arrest, typically in the G0/G1 phase.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives [mdpi.com]
- 8. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual-Pronged Attack of Taselisib on PI3K-Driven Cancers
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Taselisib (GDC-0032) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. Unlike many other PI3K inhibitors that primarily function through kinase suppression, this compound exhibits a unique dual mechanism of action. It not only competitively inhibits the catalytic activity of PI3K, with a particular potency against the p110α isoform, but also induces the specific and proteasome-mediated degradation of its mutant form. This two-pronged assault offers a distinct therapeutic advantage in cancers harboring activating mutations in the PIK3CA gene, the gene encoding p110α. This in-depth technical guide provides a comprehensive overview of this compound's dual mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Introduction to this compound and the PI3K Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by mutations in PIK3CA, is a common feature of many human cancers, making it a prime target for therapeutic intervention. This compound was developed as a selective inhibitor of Class I PI3K isoforms, demonstrating a strong preference for p110α, p110γ, and p110δ over p110β.[1][2][3] This selectivity profile was intended to maximize efficacy in PIK3CA-mutant tumors while mitigating some of the toxicities associated with pan-PI3K inhibition.
What sets this compound apart is its ability to not only block the kinase function of p110α but also to specifically trigger the degradation of the mutant p110α protein.[4][5][6][7] This dual action leads to a more profound and sustained inhibition of downstream signaling, contributing to its enhanced potency in cancer models with PIK3CA mutations.[4][5][6]
The Dual Mechanism of Action of this compound
Kinase Inhibition: Blocking the ATP-Binding Pocket
The first facet of this compound's action is its function as an ATP-competitive inhibitor of the PI3K catalytic subunit. By binding to the ATP-binding pocket, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway. This blockade of PIP3 production leads to the subsequent inhibition of downstream effectors such as Akt and mTOR, ultimately resulting in reduced cell proliferation and increased apoptosis.
Mutant p110α Degradation: A Unique Second Hit
The second, and more unique, mechanism of this compound is its ability to induce the degradation of the mutant p110α protein.[4][5][6] This effect is specific to the mutant form of the protein, with little to no impact on the wild-type p110α.[5][6] This degradation is mediated by the ubiquitin-proteasome system.[4][5] this compound treatment leads to the ubiquitination of mutant p110α, marking it for destruction by the proteasome. This selective degradation removes the oncogenic driver from the cell, leading to a more durable suppression of PI3K signaling than can be achieved by kinase inhibition alone.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER+, HER2− advanced breast cancer treated with this compound and fulvestrant: genomic landscape and associated clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and biomarker results from phase I/II study of PI3K inhibitor alpelisib plus nab-paclitaxel in HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Structural and Functional Analysis of Taselisib Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taselisib (GDC-0032) is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with particular activity against the p110α, p110δ, and p110γ isoforms, while sparing the p110β isoform.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[3][4][5] This makes PI3Kα a compelling therapeutic target. This compound exhibits a unique dual mechanism of action, not only inhibiting the kinase activity of PI3K but also promoting the degradation of mutant p110α protein.[3][6][7] This guide provides an in-depth technical overview of the structural and functional aspects of this compound binding, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| PI3K Isoform | Ki (nM) | Selectivity vs. PI3Kβ |
| PI3Kα | 0.29[1][8] | >30-fold[1] |
| PI3Kβ | 9.1[8] | - |
| PI3Kγ | 0.97[1][8] | >10-fold[1] |
| PI3Kδ | 0.12[1][8] | >10-fold[1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 (nM) | Reference |
| MCF7-neo/HER2 | Breast Cancer | HER2-amplified | 2.5 | [1] |
| HNSCC cell lines | Head and Neck Squamous Cell Carcinoma | PIK3CA mutant or amplified | Nanomolar range | [9] |
| USPC-ARK-1 | Uterine Serous Carcinoma | PIK3CA mutated/HER2+ | 14 ± 2 | [10] |
| USPC-ARK-4 | Uterine Serous Carcinoma | PIK3CA wild type/HER2- | 660 ± 100 | [10] |
Structural Analysis of this compound Binding
The structural basis of this compound's potent and selective inhibition of PI3Kα has been elucidated through X-ray crystallography. The crystal structure of this compound in complex with the p110α subunit of PI3K (PDB ID: 8EXL) reveals that the inhibitor binds to the ATP-binding pocket of the kinase domain.[11] This interaction is critical for blocking the catalytic activity of the enzyme. The selectivity of this compound for the α, δ, and γ isoforms over the β isoform is attributed to specific amino acid differences within the ATP-binding site.[12]
Functional Analysis of this compound
Functionally, this compound exhibits a dual mechanism of action that is particularly effective in cancers harboring PIK3CA mutations.[3][6]
-
Kinase Inhibition : By binding to the ATP pocket, this compound directly blocks the kinase activity of p110α, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[13][14] This leads to the downstream inhibition of the Akt/mTOR signaling cascade, resulting in reduced cell proliferation and survival.[15][16][17]
-
Degradation of Mutant p110α : Uniquely, this compound induces the ubiquitin-mediated, proteasome-dependent degradation of mutant p110α protein.[3][6][7] This effect is specific to the mutant form of the protein and is not observed with wild-type p110α or with other PI3K inhibitors.[3][6] This leads to a more sustained and profound inhibition of the PI3K pathway in cancer cells with PIK3CA mutations.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5][15] The following diagram illustrates the central role of PI3Kα in this pathway and the inhibitory effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tenovapharma.com [tenovapharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phosphatidylinositol 3-kinase (PI3Kα)/AKT axis blockade with this compound or ipatasertib enhances the efficacy of anti-microtubule drugs in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound moderates neuropathic pain through PI3K/AKT signaling pathway in a rat model of chronic constriction injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]
Taselisib: An In-Depth In Vivo Profile of a PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Taselisib (GDC-0032), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This compound demonstrates greater selectivity for mutant PI3Kα, a key oncogenic driver in various cancers, making it a significant agent in precision oncology research.[1][2] This document synthesizes preclinical and clinical data, presenting key findings in a structured format to facilitate understanding and application in research and development settings.
Core Mechanism of Action
This compound is a β-sparing PI3K inhibitor that targets the p110α, p110δ, and p110γ isoforms with high potency, while exhibiting approximately 30-fold less activity against the p110β isoform.[3][4] Its primary mechanism involves blocking the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting the downstream signaling cascade that regulates cell proliferation, survival, and metabolism.[5][6] A unique characteristic of this compound is its dual mechanism of action: beyond kinase inhibition, it induces the ubiquitin-mediated proteasomal degradation of mutant p110α protein.[7][8] This leads to a more sustained pathway suppression in cancer cells harboring PIK3CA mutations.[9][10]
Pharmacokinetics: A Multi-Species Overview
This compound has been characterized in several preclinical species and in humans, demonstrating generally favorable pharmacokinetic properties.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats, dogs, and humans using radiolabeled this compound ([14C]this compound) have elucidated its ADME profile.[1][2] Absorption is rapid in rats and dogs, and moderately slow in humans.[1][2] The major route of excretion across these species is through feces, with high recovery of the administered dose.[1][2]
This compound is the primary circulating component, with no single metabolite accounting for more than 10% of the total drug-related material in circulation.[1][2] The main metabolic pathways are oxidation and amide hydrolysis.[1][2] A unique, dog-specific N-methylation metabolite has been identified.[1][2] In humans, metabolism plays a minor role in clearance, with the majority of the dose being recovered as the parent drug.[1][2]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound across different species.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Species | Dose | Tmax (h) | Cmax | AUC | F (%) | t1/2 (h) | Ref |
| Rat | [Specify Dose] | Rapid | [Data not available] | [Data not available] | 35.9 | [Data not available] | [1][2] |
| Dog | [Specify Dose] | Rapid | [Data not available] | [Data not available] | 71.4 | [Data not available] | [1][2] |
| Human | [Therapeutic Dose] | Moderately Slow | [Data not available] | [Data not available] | 57.4 | ~40 | [1][3][5][6][11][12] |
In Vivo Pharmacodynamics: Target Engagement and Anti-Tumor Efficacy
This compound's pharmacodynamic effects have been demonstrated through the inhibition of the PI3K signaling pathway and subsequent anti-tumor activity in various preclinical models.
PI3K Pathway Inhibition
In vivo studies using xenograft models have confirmed that this compound effectively inhibits the PI3K pathway. Following oral administration in mice bearing Cal-33 (head and neck squamous cell carcinoma) or KPL-4 (breast cancer) xenografts, a significant reduction in the phosphorylation of downstream effectors such as AKT, PRAS40, and S6 ribosomal protein was observed.[5][13] This pathway suppression can be observed as early as 2 hours post-treatment and can be sustained for up to 24 hours at efficacious doses.[5][13]
Anti-Tumor Efficacy in Xenograft Models
This compound has shown dose-dependent tumor growth inhibition in multiple xenograft models, particularly those with PIK3CA mutations.
Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Key Genetic Alteration(s) | Dose Regimen | Tumor Growth Inhibition (TGI) | Outcome | Ref |
| MCF7-neo/HER2 | Breast Cancer | HER2 Amplification | 1.4 - 22.5 mg/kg, daily, oral | Dose-dependent increase | Tumor growth delay and regressions | [3][14] |
| KPL-4 | Breast Cancer | PIK3CA Mutation | [Indicated Doses], daily, oral | Dose-dependent | Significant reduction in tumor volume | [5][6][15] |
| Cal-33 | Head and Neck Squamous Cell Carcinoma | PIK3CA Mutation | 5 mg/kg | [Data not available] | Enhanced anti-tumor effects with radiotherapy | [13] |
| USPC-ARK-1 | Uterine Serous Carcinoma | PIK3CA Mutation, HER2 Amplification | [Specify Dose] | Significant | Slower tumor growth and improved overall survival | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key in vivo experiments.
In Vivo Xenograft Efficacy Studies
-
Animal Models: Typically, 6-week-old female athymic nude (nu/nu) mice are used.[14]
-
Cell Implantation: Cancer cell lines (e.g., KPL-4, MCF7-neo/HER2) are harvested and resuspended in a mixture of culture media and Matrigel (1:1 ratio).[14] A specific number of cells (e.g., 5 x 10^5) are then injected subcutaneously into the flanks of the mice.[14]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[14] Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: this compound is formulated in a vehicle such as 0.5% methylcellulose and 0.2% Tween-80 in sterile water.[14] The drug is administered orally, typically once daily, at specified doses for a defined treatment period (e.g., 21 days).[5] A control group receives the vehicle only.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.[5]
In Vivo Pharmacodynamic Analysis (Western Blot)
-
Study Design: Tumor-bearing mice are treated with a single oral dose of this compound or vehicle.
-
Tumor Harvesting: At specified time points post-dose (e.g., 2, 6, 24 hours), mice are euthanized, and tumors are excised.[13]
-
Protein Extraction: Tumors are homogenized and lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6) and a loading control (e.g., β-actin).
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to assess the level of protein phosphorylation.
Visualizations
PI3K Signaling Pathway and this compound's Point of Intervention
Caption: PI3K signaling pathway and the inhibitory action of this compound.
General Workflow for In Vivo Xenograft Studies
Caption: Standard workflow for assessing this compound efficacy in xenograft models.
References
- 1. Absorption, Metabolism, and Excretion of this compound (GDC-0032), a Potent β-Sparing PI3K Inhibitor in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tenovapharma.com [tenovapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Dose-Escalation Study of this compound, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy this compound (GDC0032) from Supplier InvivoChem [invivochem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Taselisib in Preclinical Models: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage and administration of Taselisib (GDC-0032) in preclinical models. It includes detailed experimental protocols and data presented in a clear, comparative format to guide future research.
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with greater sensitivity for the p110α isoform, particularly in the context of PIK3CA mutations.[1][2][3] Preclinical studies have demonstrated its antitumor activity, including tumor growth arrest and regression in various cancer models harboring PIK3CA mutations.[1][4] This document outlines the established dosages and administration methods from these foundational preclinical studies to facilitate the design of new experiments.
I. Dosage and Administration in In Vivo Models
This compound is orally bioavailable and has been extensively studied in various xenograft models of cancer.[1][2][4] Administration is typically performed via oral gavage, with the drug formulated in a vehicle designed for optimal suspension and delivery.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules of this compound used in different preclinical cancer models.
Table 1: this compound Dosage in Murine Xenograft Models
| Cancer Type | Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Uterine Serous Carcinoma | Primary USC cell line xenografts (PIK3CA mutated, HER2/neu amplified) | 11.25 mg/kg | Oral gavage | Once daily, 5 days/week | 0.5% methylcellulose, 0.2% Tween 80 | [4][5] |
| Uterine Serous Carcinoma | USC-ARK-1 cell line xenografts (PIK3CA mutated, CCNE1 amplified) | 10 mg/kg | Oral gavage | Once daily, 5 days/week for 3 weeks | 0.5% methylcellulose, 0.2% Tween 80 | [4] |
| Breast Cancer | KPL-4 xenografts (PIK3CA H1047R mutant) | 0.20, 0.39, 0.78, 1.56, 6.25, 25 mg/kg | Oral gavage | Daily for 21 days | 0.5% methylcellulose, 0.2% Tween 80 | [1][3][6] |
| Head and Neck Squamous Cell Carcinoma | Cal-33 xenografts (PIK3CA mutant) | 5 mg/kg | Oral gavage | Daily | 0.5% methylcellulose, 0.2% TWEEN-80 | [7] |
| Head and Neck Squamous Cell Carcinoma | Patient-derived xenograft (PIK3CA E542K mutant) | 5 mg/kg | Oral gavage | Daily for 14 days | Not specified | [7] |
II. Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments involving this compound.
A. In Vivo Xenograft Efficacy Study
This protocol outlines the steps for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., KPL-4, Cal-33, or primary USC cells) in appropriate media.
- Harvest cells in their exponential growth phase.
- Resuspend cells in a 1:1 mixture of culture media and Matrigel.[7]
- Subcutaneously inject 5 x 10^5 cells into the flank of 6-week-old immunodeficient mice (e.g., Nu/Nu or SCID).[7]
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers.
- Calculate tumor volume using the formula: V = length × (width)^2 × 0.5.[4][5]
- Once tumors reach a volume of approximately 0.1 cm³ to 0.2 cm³, randomize mice into treatment and control groups (typically 5-10 mice per group).[4][5][7]
3. This compound Formulation and Administration:
- Prepare the vehicle solution of 0.5% methylcellulose and 0.2% Tween 80 in water.[1][4][5][7]
- Suspend this compound in the vehicle to the desired concentration.
- Administer the this compound suspension or vehicle control to the respective groups via oral gavage at the specified dosage and frequency (see Table 1).
4. Efficacy Assessment:
- Measure tumor volume and mouse weight twice a week throughout the study.[4]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
B. Western Blot Analysis for PI3K Pathway Inhibition
This protocol describes the assessment of this compound's pharmacodynamic effects on the PI3K signaling pathway in tumor samples.
1. Sample Preparation:
- Harvest cultured cells or excise tumors from treated and control animals.
- Lyse cells or homogenize tumors in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine protein concentration using a BCA assay.[3]
2. SDS-PAGE and Immunoblotting:
- Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.[8][9]
- Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[8]
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated and total AKT (S473), S6 (S235/S236), and PRAS40 (T246) overnight at 4°C.[3][7][8]
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
C. In Vitro Cell Viability Assay
This protocol details the determination of this compound's effect on cancer cell viability.
1. Cell Plating:
- Seed cancer cells in 96-well plates at a density of approximately 1000 cells per well and allow them to attach overnight.
2. Drug Treatment:
- Treat the cells with a serial dilution of this compound (e.g., 0.05 µM to 2.0 µM) or vehicle control.[5]
- Incubate the plates for 72 hours.[5]
3. Viability Assessment (ATP-based assay):
- Equilibrate the plates to room temperature.
- Add a cell viability reagent (e.g., CellTiter-Glo®) that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Measure luminescence using a plate reader.
- Alternatively, a flow cytometry-based assay using propidium iodide staining can be used to quantify viable cells.[5]
4. Data Analysis:
- Calculate the percentage of viable cells relative to the vehicle-treated control.
- Determine the IC50 value of this compound for each cell line.
D. Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after this compound treatment.
1. Cell Seeding and Treatment:
- Plate cells at a low density in 6-well plates.
- Treat with various concentrations of this compound for 24 hours.[7]
2. Colony Formation:
- After treatment, replace the drug-containing medium with fresh medium.
- Incubate the plates for 10-14 days to allow for colony formation.[7]
3. Staining and Counting:
- Fix the colonies with 4% glutaraldehyde or 70% ethanol.[7]
- Stain the colonies with 0.1% crystal violet.[7]
- Count colonies containing at least 50 cells.[7]
4. Calculation of Surviving Fraction:
- Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
III. Visualizations
The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating this compound in preclinical models.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo therapy [bio-protocol.org]
- 5. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced phosphorylation of ribosomal protein S6 is associated with sensitivity to MEK inhibition in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Taselisib: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taselisib (GDC-0032) is a potent and selective, orally bioavailable inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms, with particular potency against PI3Kα, δ, and γ.[1][2] It demonstrates enhanced activity in cancer cells harboring mutations in the PIK3CA gene.[3][4] this compound exhibits a dual mechanism of action; it not only blocks the kinase activity of PI3K but also induces the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα.[3][5] This document provides detailed protocols for the use of this compound in cell culture-based experiments, including methods for assessing its effects on cell viability, signaling pathways, and the cell cycle.
Mechanism of Action
This compound selectively inhibits the α, δ, and γ isoforms of PI3K, with significantly less activity against the β isoform.[1] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8] In many cancers, this pathway is hyperactivated due to mutations in genes such as PIK3CA.[7] this compound blocks the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This leads to reduced activation of downstream effectors such as Akt and mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis.[6][9] A unique feature of this compound is its ability to induce the ubiquitin-mediated, proteasome-dependent degradation of mutant p110α protein, further enhancing its anti-tumor activity in PIK3CA-mutant cancers.[3][4][5]
Data Presentation
Table 1: Inhibitory Activity of this compound against PI3K Isoforms
| PI3K Isoform | Ki (nM) |
| PI3Kα | 0.29[1] |
| PI3Kβ | 9.1[10] |
| PI3Kδ | 0.12[1] |
| PI3Kγ | 0.97[1] |
Table 2: Proliferative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | IC50 | Reference |
| MCF7-neo/HER2 | Breast Cancer | Not Specified | 2.5 nM | [1] |
| p110α mutant breast cancer cell lines (average) | Breast Cancer | Mutant | 70 nM | [6] |
| Cal-33 | Head and Neck Squamous Cell Carcinoma | H1047R Mutant | ~100-200 nM | [11] |
| LB-771 | Head and Neck Squamous Cell Carcinoma | Amplified | ~200-300 nM | [11] |
| USPC-ARK-1 | Uterine Serous Carcinoma | Mutant | 0.014 µM | [2] |
| USPC-ARK-4 | Uterine Serous Carcinoma | Not Specified | 0.66 µM | [2] |
| HER2/neu amplified/PIK3CA mutated (average) | Uterine Serous Carcinoma | Mutant | 0.042 µM | [2] |
| HER2/neu non-amplified/PIK3CA wild-type (average) | Uterine Serous Carcinoma | Wild-Type | 0.38 µM | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock of this compound (Molecular Weight: 460.54 g/mol ), dissolve 4.605 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability Assay (Flow Cytometry)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and let them adhere for 24 hours.[12]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µM).[12]
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for a desired period, typically 72 hours.[12]
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.[12]
-
Analyze the cells using a flow cytometer to quantify the percentage of viable (PI-negative) and non-viable (PI-positive) cells.
Cell Cycle Analysis
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound stock solution
-
PBS
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.[12]
-
Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) for 24 hours.[12]
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 30 minutes.[12]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at room temperature for 5 minutes.[12]
-
Add PI staining solution and incubate for at least 15 minutes in the dark.[12]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blotting for PI3K Pathway Inhibition
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Tissue culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound at desired concentrations and time points (e.g., 100 nM for 4 hours).[11]
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for this compound cell culture studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy this compound (GDC0032) from Supplier InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tenovapharma.com [tenovapharma.com]
- 6. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Taselisib in Combination with HER2-Directed Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining the PI3K inhibitor Taselisib with HER2-directed therapies. Detailed protocols for key experiments are included to facilitate further research in this area.
Introduction
Activation of the phosphatidylinositol 3-kinase (PI3K) pathway is a well-established mechanism of resistance to HER2-directed therapies in HER2-positive breast cancer.[1][2] this compound (GDC-0032) is a potent and selective inhibitor of Class I PI3K alpha, delta, and gamma isoforms, with significantly less activity against the beta isoform.[3] Notably, this compound exhibits enhanced activity in cancer cell lines harboring PIK3CA mutations.[3][4] Preclinical and clinical evidence suggests that the combination of this compound with HER2-targeted agents can overcome resistance and improve therapeutic outcomes.[1][5]
Mechanism of Action
This compound functions through a dual mechanism: it directly inhibits PI3K signaling and also induces the degradation of the mutant p110α protein subunit of PI3K in a proteasome-dependent manner. This leads to a sustained suppression of the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[6] In the context of HER2-positive breast cancer, HER2 overexpression leads to the activation of the PI3K pathway. By inhibiting this pathway, this compound can restore sensitivity to HER2-directed therapies.
Signaling Pathway
The following diagram illustrates the interplay between the HER2 and PI3K signaling pathways and the points of intervention for HER2-directed therapies and this compound.
Preclinical Data
Preclinical studies have demonstrated the synergistic effects of combining this compound with HER2-directed therapies in HER2-positive breast cancer cell lines and xenograft models.
In Vitro Studies
In HER2-positive breast cancer cell lines, the combination of this compound with trastuzumab or T-DM1 has been shown to result in enhanced growth inhibition compared to either agent alone.
| Cell Line | HER2 Status | PIK3CA Status | This compound IC50 (nM) | Combination Effect with HER2-directed Therapy | Reference |
| AU565 | Amplified | Wild-Type | ~200 | Synergistic growth inhibition | [6] |
| KPL-4 | Amplified | H1047R Mutant | ~50 | Synergistic growth inhibition | [6] |
| HCC1954 | Amplified | E545K Mutant | Not Reported | This compound restored HER2 levels in T-DM1 resistant cells | [5] |
| MDA-MB-361 | Amplified | E545K Mutant | Not Reported | This compound restored HER2 levels in T-DM1 resistant cells | [5] |
| MDA-MB-453 | Amplified | H1047R Mutant | Not Reported | This compound restored HER2 levels in T-DM1 resistant cells | [5] |
In Vivo Studies
In xenograft models of HER2-positive breast cancer, the combination of this compound and T-DM1 was superior to either agent alone in inhibiting tumor growth.[5]
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |
| Transgenic Mice | HER2+ Mammary Carcinoma | This compound + T-DM1 | Superior to single agents | [5] |
| Nude Mice | KPL-4 Xenograft (PIK3CA H1047R) | This compound (25 mg/kg, daily) | Significant tumor regression | [7] |
Clinical Data
A phase Ib clinical trial (NCT02390427) evaluated the safety and efficacy of this compound in combination with various HER2-directed therapies in patients with advanced HER2-positive breast cancer.[1][8]
| Cohort | Combination Therapy | Recommended Phase 2 Dose of this compound | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| A | This compound + T-DM1 | 4 mg daily | 6.3 months | 33% (CR: 4%, PR: 29%) | [1][5] |
| C | This compound + Trastuzumab + Pertuzumab | 4 mg daily | 1.7 months | Not Reported | [1] |
| E | This compound + Trastuzumab + Pertuzumab + Fulvestrant | 4 mg daily | 10.6 months | Not Reported | [1] |
CR: Complete Response, PR: Partial Response
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in preclinical studies of PI3K inhibitors.[6]
Materials:
-
HER2-positive breast cancer cell lines (e.g., AU565, KPL-4)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
HER2-directed therapy (e.g., Trastuzumab, T-DM1)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and the HER2-directed therapy in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This protocol is for the analysis of key proteins in the HER2 and PI3K signaling pathways.[6]
Materials:
-
HER2-positive breast cancer cell lines
-
This compound and/or HER2-directed therapy
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and/or HER2-directed therapy for the desired time points.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Study
This is a representative protocol based on similar in vivo studies with PI3K inhibitors and HER2-directed therapies.[7][10][11]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
HER2-positive breast cancer cells (e.g., KPL-4)
-
Matrigel
-
This compound
-
T-DM1
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously implant 5 x 10^6 KPL-4 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound (e.g., 10-25 mg/kg, oral gavage, daily)
-
T-DM1 (e.g., 10-15 mg/kg, intravenous, once every 3 weeks)
-
This compound + T-DM1
-
-
Administer treatments as scheduled for a defined period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The combination of this compound with HER2-directed therapies represents a promising strategy to overcome resistance in HER2-positive breast cancer. The provided application notes and protocols offer a framework for researchers to further investigate this therapeutic approach. Careful consideration of the toxicity profile observed in clinical trials is warranted for future clinical development.
References
- 1. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Phase Ib dose-escalation trial of this compound (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase II Study of this compound in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-c-erbB2 (HER2) (Tyr1221, Tyr1222) Polyclonal Antibody (500-11744) [thermofisher.com]
- 9. Phospho-S6 (Ser235, Ser236) Monoclonal Antibody (cupk43k), PE (12-9007-42) [thermofisher.com]
- 10. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Taselisib and Fulvestrant Combination Therapy in PIK3CA-Mutant Breast Cancer
These application notes provide a comprehensive overview of the combination therapy of taselisib and fulvestrant for the treatment of estrogen receptor-positive (ER+), HER2-negative, PIK3CA-mutant advanced or metastatic breast cancer. The information is intended for researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in ER-positive breast cancers, occurring in approximately 40% of patients.[3] These mutations lead to the hyperactivation of the PI3K pathway, contributing to tumor progression and resistance to endocrine therapies.[4]
This compound (GDC-0032) is a potent and selective inhibitor of class I PI3K isoforms, with enhanced activity against the p110α isoform, particularly in the presence of PIK3CA mutations.[3][5][6] Its mechanism of action is twofold: it blocks PI3K signaling and induces the degradation of the mutant p110α protein.[5][7][8][9]
Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor, leading to its destabilization and subsequent degradation by cellular proteasomes.[10][11][12] This action blocks estrogen-mediated tumor growth.[13][14]
The combination of this compound and fulvestrant represents a targeted therapeutic strategy to simultaneously inhibit the PI3K pathway and the estrogen receptor signaling pathway, offering a potential treatment for patients with PIK3CA-mutant, ER-positive advanced breast cancer that has progressed on prior endocrine therapy.
Quantitative Data Summary
The data presented below is primarily from the Phase III SANDPIPER clinical trial, which evaluated the efficacy and safety of this compound plus fulvestrant compared to placebo plus fulvestrant in postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer who had disease recurrence or progression during or after aromatase inhibitor therapy.[15][16][17][18]
Efficacy Data from the SANDPIPER Trial (PIK3CA-Mutant Cohort)
| Efficacy Endpoint | This compound + Fulvestrant (n=340) | Placebo + Fulvestrant (n=176) | Hazard Ratio (HR) / Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value |
| Investigator-Assessed Progression-Free Survival (INV-PFS) | 7.4 months | 5.4 months | 0.70 | 0.56 - 0.89 | 0.0037 |
| Blinded Independent Central Review-PFS (BICR-PFS) | Not explicitly stated, but HR was 0.66 | Not explicitly stated | 0.66 | Not explicitly stated | Not explicitly stated |
| Objective Response Rate (ORR) | 28.0% | 11.9% | Not explicitly stated | 8.4 - 23.8 | 0.0002 |
| Clinical Benefit Rate (CBR) | 51.5% | 37.3% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Median Duration of Response (DoR) | 8.7 months | 7.2 months | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Overall Survival (OS) | Data immature at time of analysis | Data immature at time of analysis | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data sourced from the SANDPIPER Phase III trial results.[3][15][19][20]
Safety Data from the SANDPIPER Trial (Safety-Evaluable Population)
| Adverse Event (AE) Category | This compound + Fulvestrant | Placebo + Fulvestrant |
| Serious Adverse Events | 32.0% | 8.9% |
| Grade ≥3 Adverse Events | 49.5% | 16.4% |
| AEs Leading to Discontinuation | 16.8% | 2.3% |
| AEs Leading to Dose Reduction | 36.5% | 2.3% |
Data sourced from the SANDPIPER Phase III trial results.[3][15][16]
Common Grade ≥3 Adverse Events in the this compound + Fulvestrant Arm
| Adverse Event | Percentage of Patients |
| Diarrhea | 12% |
| Hyperglycemia | 10% |
| Colitis | 3% |
| Stomatitis | 2% |
Data sourced from the SANDPIPER Phase III trial results.[19]
Signaling Pathway and Mechanism of Action
Caption: PI3K/Akt/mTOR and Estrogen Receptor signaling pathways and points of inhibition by this compound and fulvestrant.
Experimental Protocols
The following protocols are based on the methodologies employed in the SANDPIPER Phase III clinical trial.[15][16][19]
Patient Selection and Enrollment
-
Inclusion Criteria:
-
Postmenopausal women with ER-positive, HER2-negative, locally advanced or metastatic breast cancer.
-
Confirmed PIK3CA mutation in tumor tissue, as determined by a central laboratory using the cobas® PIK3CA Mutation Test.
-
Disease recurrence or progression during or after treatment with an aromatase inhibitor.
-
-
Stratification Factors:
-
Presence of visceral disease.
-
Sensitivity to prior endocrine therapy.
-
Geographic region.
-
PIK3CA Mutation Analysis
-
Objective: To identify patients with activating mutations in the PIK3CA gene.
-
Method: Centralized testing of archival tumor tissue using the cobas® PIK3CA Mutation Test.
-
Protocol:
-
Obtain a formalin-fixed, paraffin-embedded (FFPE) tumor tissue sample from the patient.
-
Extract DNA from the tumor sample.
-
Perform real-time PCR using the cobas® instrument to detect the presence of specific PIK3CA mutations.
-
Patients with one or more detected mutations are considered PIK3CA-mutant.
-
Treatment Regimen
-
Experimental Arm:
-
This compound: 4 mg administered orally, once daily.
-
Fulvestrant: 500 mg administered as an intramuscular injection on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.
-
-
Control Arm:
-
Placebo: Administered orally, once daily.
-
Fulvestrant: 500 mg administered as per the schedule in the experimental arm.
-
Assessment of Tumor Response
-
Objective: To evaluate the effect of the treatment on tumor size and progression.
-
Method: Investigator-assessed tumor response according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Protocol:
-
Perform baseline tumor assessments (e.g., CT or MRI scans) before initiating treatment.
-
Repeat tumor assessments at regular intervals (e.g., every 8 weeks).
-
Measure the longest diameter of target lesions and assess for the appearance of new lesions.
-
Categorize the response as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the RECIST 1.1 criteria.
-
Progression-Free Survival (PFS) is defined as the time from randomization to the first documentation of disease progression or death from any cause.
-
Safety and Tolerability Monitoring
-
Objective: To monitor and manage treatment-related adverse events.
-
Method: Regular monitoring of patients for clinical and laboratory signs of toxicity.
-
Protocol:
-
Conduct physical examinations and laboratory tests (e.g., complete blood count, comprehensive metabolic panel) at baseline and at regular intervals throughout the study.
-
Grade adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Implement dose modifications (interruption or reduction) or treatment discontinuation for patients experiencing significant toxicities, as per the study protocol.
-
Experimental Workflow
Caption: Workflow of the SANDPIPER Phase III clinical trial.
Conclusion
The combination of this compound and fulvestrant demonstrated a statistically significant improvement in progression-free survival compared to fulvestrant alone in patients with PIK3CA-mutant, ER-positive, HER2-negative advanced breast cancer.[15][16] However, the modest clinical benefit was accompanied by a notable increase in toxicity, leading to frequent dose modifications and treatment discontinuations.[3][15][20][21] While the SANDPIPER trial established proof-of-principle for targeting the PI3K pathway in this patient population, the safety profile of this compound has limited its clinical utility.[15][16] Future research is focused on developing more selective PI3K inhibitors with an improved therapeutic index.
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tenovapharma.com [tenovapharma.com]
- 10. Fulvestrant - Wikipedia [en.wikipedia.org]
- 11. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 13. Fulvestrant | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 15. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase III, Double-Blind, Placebo-Controlled, Randomized Study of this compound Plus Fulvestrant Versus Placebo Plus Fulvestrant in Postmenopausal Women with Estrogen Receptor-Positive and HER2-Negative Locally Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy | Dana-Farber Cancer Institute [dana-farber.org]
- 18. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Study of PI3K Inhibitor Added to Fulvestrant in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 21. PI3K inhibitor/fulvestrant has modest benefit, serious toxicity in breast cancer | MDedge [mdedge.com]
Application Notes and Protocols for Evaluating Taselisib Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to assess the in vivo efficacy of Taselisib, a selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform. The following sections detail the mechanism of action of this compound, present quantitative data from preclinical xenograft studies, and provide step-by-step experimental protocols.
Introduction to this compound and its Mechanism of Action
This compound (GDC-0032) is an orally bioavailable small molecule inhibitor that selectively targets the p110α catalytic subunit of PI3K, with increased potency against mutant forms of PIK3CA.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in various cancers.[2] Activating mutations in the PIK3CA gene are among the most common genetic alterations in solid tumors, particularly in breast cancer.[2]
This compound exerts its anti-tumor effects by blocking the kinase activity of PI3Kα, thereby inhibiting the downstream signaling cascade. This leads to decreased phosphorylation of Akt and other downstream effectors, ultimately resulting in cell cycle arrest and apoptosis in cancer cells harboring PIK3CA mutations.[3] Preclinical studies have demonstrated that this compound induces tumor regressions in both cell culture-derived and patient-derived xenograft (PDX) models with PIK3CA mutations.[3]
Data Presentation: In Vivo Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various xenograft models.
| Xenograft Model | Cancer Type | PIK3CA Mutation | This compound Dose & Schedule | Outcome | Reference |
| KPL-4 | Breast Cancer | H1047R | 0.2, 0.39, 0.78, 1.56, 6.25, 25 mg/kg, daily oral | Dose-dependent tumor growth inhibition and regressions. | [4] |
| USPC-ARK-1 | Uterine Serous Carcinoma | E542K and H1047R | 11.25 mg/kg, daily oral | Significantly slower tumor growth and improved overall survival. | [5] |
| Cal-33 | Head and Neck Squamous Carcinoma | H1047R | 5 mg/kg, daily oral | Potent impairment of PI3K signaling. | [6] |
| Patient-Derived Xenograft (PDX) | Oropharynx Squamous Cell Carcinoma | E542K | 5 mg/kg, daily oral for 14 days | Tumor growth delay. | [6] |
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| KPL-4 Breast Cancer | Vehicle Control | ~1200 | - |
| This compound (6.25 mg/kg) | ~200 | ~83% | |
| This compound (25 mg/kg) | <100 (regression) | >100% | |
| USPC-ARK-1 Uterine Cancer | Vehicle Control | >1000 (at 2 weeks) | - |
| This compound (11.25 mg/kg) | Significantly reduced vs. control | Not explicitly stated, but significant growth inhibition observed. |
Note: The data in the tables are compiled from the cited literature and represent a snapshot of the reported findings. For detailed results, please refer to the original publications.
Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in xenograft models.
Experimental Protocols
The following are detailed protocols for key experiments involved in evaluating the in vivo efficacy of this compound using xenograft models.
Protocol 1: Establishment of Cell Line-Derived Xenografts (CDX)
Materials:
-
PIK3CA-mutant cancer cell line (e.g., KPL-4, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female immunodeficient mice (e.g., NU/NU, NOD/SCID)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cells into a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >95%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 107 to 2 x 107 cells/mL in sterile PBS.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Proceed with this compound treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol 2: Establishment of Patient-Derived Xenografts (PDX)
Materials:
-
Fresh patient tumor tissue
-
Sterile transport medium
-
Scalpels and forceps
-
Gentle cell dissociation kit or collagenase/dispase solution
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
Surgical tools for implantation
-
Sutures or wound clips
Procedure:
-
Tissue Acquisition and Processing:
-
Collect fresh tumor tissue from patients under sterile conditions and place it in transport medium on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (1-3 mm³).
-
(Optional) Dissociate a portion of the tissue into a single-cell suspension using a gentle cell dissociation kit or enzymatic digestion.
-
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank or at the orthotopic site (e.g., mammary fat pad).
-
Create a subcutaneous pocket or expose the target organ.
-
Implant a single tumor fragment into the pocket or onto the organ.
-
Close the incision with sutures or wound clips.
-
-
Tumor Monitoring and Passaging:
-
Monitor the mice for tumor growth. Palpation and/or imaging techniques can be used.
-
Once the primary tumor (P0) reaches a sufficient size (e.g., ~1000 mm³), euthanize the mouse and aseptically excise the tumor.
-
The excised tumor can be processed into fragments for serial passaging into new cohorts of mice (P1, P2, etc.) to expand the model.
-
Protocol 3: this compound Administration and Efficacy Evaluation
Materials:
-
Tumor-bearing mice (CDX or PDX)
-
This compound (GDC-0032)
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween-80 in water)
-
Oral gavage needles
-
Calipers
-
Analytical balance
Procedure:
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups with comparable average tumor volumes.
-
This compound Formulation: Prepare a fresh suspension of this compound in the vehicle solution at the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dose).
-
Drug Administration:
-
Administer this compound to the treatment group via oral gavage daily.
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
Continue treatment for the duration specified in the study design (e.g., 21 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect tumor tissue and blood samples for pharmacodynamic and biomarker analysis (e.g., Western blot for p-Akt, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
References
- 1. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: Biomarker Analysis in Taselisib Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taselisib (GDC-0032) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with particular activity against the p110α, p110δ, and p110γ isoforms.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a key target for therapeutic intervention. This compound has been investigated in numerous clinical trials, particularly in the context of breast cancer, where activating mutations in the PIK3CA gene, encoding the p110α catalytic subunit of PI3K, are common.
Biomarker analysis has been integral to the clinical development of this compound, aiming to identify patient populations most likely to benefit from the treatment and to understand the pharmacodynamic effects of the drug. The primary predictive biomarker investigated is the presence of activating mutations in PIK3CA. Another key biomarker is the status of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K pathway. This document provides a summary of key quantitative data from this compound clinical trials, detailed protocols for the analysis of these major biomarkers, and diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation: Summary of Quantitative Data from this compound Clinical Trials
The following tables summarize key efficacy data from pivotal clinical trials of this compound, stratified by biomarker status.
Table 1: Efficacy of this compound in the SANDPIPER Phase III Trial (Metastatic Breast Cancer) [1]
| Endpoint | This compound + Fulvestrant (PIK3CA-mutant) | Placebo + Fulvestrant (PIK3CA-mutant) |
| Investigator-Assessed Progression-Free Survival (INV-PFS) | ||
| Median PFS | 7.4 months | 5.4 months |
| 95% Confidence Interval (CI) | 7.26–9.07 | 3.68–7.29 |
| Hazard Ratio (HR) | 0.70 | |
| 95% CI for HR | 0.56–0.89 | |
| p-value | 0.0037 | |
| Objective Response Rate (ORR) | 28.0% | 11.9% |
| Clinical Benefit Rate (CBR) | 51.5% | 37.3% |
| Duration of Objective Response (DoR) | 8.7 months | 7.2 months |
Table 2: Efficacy of this compound in the LORELEI Phase II Trial (Neoadjuvant Setting for Early Breast Cancer) [2]
| Endpoint | This compound + Letrozole | Placebo + Letrozole |
| Objective Response Rate (ORR) - All Patients | 50% | 39.3% |
| p-value | 0.049 | |
| Objective Response Rate (ORR) - PIK3CA-mutant Patients | 56.2% | 38% |
| p-value | 0.033 |
Signaling Pathway and Experimental Workflow Diagrams
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biomarker Analysis in Clinical Trials
Caption: A generalized workflow for biomarker analysis in this compound clinical trials.
Experimental Protocols
Protocol 1: PIK3CA Mutation Analysis using Real-Time PCR (Based on cobas® PIK3CA Mutation Test Principles)
This protocol outlines the general steps for the qualitative detection of mutations in the PIK3CA gene from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1. Sample Preparation and DNA Extraction: a. Obtain FFPE tumor tissue sections (5-10 µm thick). b. If tumor content is less than 10%, perform macro-dissection to enrich for tumor cells. c. Deparaffinize the tissue sections using a series of xylene and ethanol washes. d. Lyse the tissue using a protease-containing buffer at an elevated temperature to release nucleic acids. e. Extract genomic DNA using a silica-based column or magnetic bead method. This involves binding DNA to the silica surface, washing away impurities, and eluting the purified DNA in an appropriate buffer.[3][4] f. Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit). The A260/A280 ratio should be between 1.8 and 2.0 for pure DNA.
2. Real-Time PCR Assay: a. Prepare the PCR reaction mix containing a master mix with DNA polymerase, dNTPs (including dUTP), primers, and fluorescently labeled probes specific for wild-type and mutant PIK3CA sequences. The cobas test detects mutations such as R88Q, N345K, C420R, E542K, E545A/G/K/D, Q546K/R/E/L, M1043I, H1047L/R/Y, and G1049R.[1][5] b. Include AmpErase (uracil-N-glycosylase) enzyme in the master mix to prevent carryover contamination from previous PCR reactions.[4] c. Add a standardized amount of the extracted genomic DNA to the PCR reaction mix. d. Run the real-time PCR on a compatible instrument (e.g., cobas z 480 analyzer). The thermal cycling protocol will include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. e. During the annealing/extension phase, the fluorescent probes bind to their target sequences, and the polymerase's 5' to 3' exonuclease activity cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.
3. Data Analysis and Interpretation: a. The real-time PCR instrument software will monitor the fluorescence of each reporter dye in every cycle. b. The cycle threshold (Ct) value is determined for each mutation-specific and wild-type probe. c. The presence of a specific mutation is determined by the amplification of the corresponding mutant-specific probe, resulting in a fluorescent signal that crosses a predefined threshold. d. The results are interpreted as "Mutation Detected" (with the specific mutation identified) or "No Mutation Detected".[3]
Protocol 2: PTEN Protein Expression Analysis by Immunohistochemistry (IHC)
This protocol describes the detection of PTEN protein in FFPE tumor tissue sections.
1. Sample Preparation: a. Cut FFPE tumor tissue into 4-5 µm sections and mount on positively charged slides. b. Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0 or Tris/EDTA, pH 9.0) and heating in a water bath, pressure cooker, or steamer at 95-100°C for 20-30 minutes. b. Allow the slides to cool to room temperature.
3. Immunohistochemical Staining: a. Block endogenous peroxidase activity by incubating the slides in a 3% hydrogen peroxide solution for 10-15 minutes. b. Wash the slides with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST). c. Block non-specific antibody binding by incubating with a protein block solution (e.g., normal goat serum) for 30-60 minutes. d. Incubate the slides with the primary antibody against PTEN. A commonly used and validated antibody is the rabbit monoclonal antibody clone 138G6.[6][7] The antibody should be diluted in an appropriate antibody diluent at a pre-optimized concentration (e.g., 1:50 - 1:200). Incubation is typically performed overnight at 4°C in a humidified chamber. e. Wash the slides with wash buffer. f. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature. g. Wash the slides with wash buffer. h. Apply the chromogen solution (e.g., 3,3'-diaminobenzidine - DAB) and incubate until the desired brown color develops. Monitor the reaction under a microscope. i. Stop the reaction by rinsing with distilled water. j. Counterstain the slides with hematoxylin to visualize the cell nuclei. k. Dehydrate the slides through a graded series of ethanol and clear in xylene. l. Mount with a permanent mounting medium and coverslip.
4. Interpretation of Staining and Scoring: a. A qualified pathologist should evaluate the slides. b. PTEN staining is typically observed in the cytoplasm and/or nucleus of normal cells, which can serve as internal positive controls. c. The staining intensity in tumor cells is scored (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). d. The percentage of positively stained tumor cells is also determined. e. An H-score can be calculated using the formula: H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]. The H-score ranges from 0 to 300. f. PTEN loss or "PTEN-null" is often defined as an H-score of 0 or a very low H-score, indicating a complete absence of protein expression in the tumor cells.[6]
Protocol 3: Pharmacodynamic Analysis of PI3K Pathway Inhibition by Phospho-S6 Flow Cytometry
This protocol is for the measurement of phosphorylated ribosomal protein S6 (pS6), a downstream effector of the mTORC1 complex, in tumor cells to assess the pharmacodynamic effects of this compound.
1. Cell Preparation and Stimulation/Inhibition: a. Prepare a single-cell suspension from fresh tumor biopsies or cultured cancer cells. b. For in vitro analysis, treat the cells with this compound at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO). c. For ex vivo analysis of clinical samples, process the biopsies immediately after collection.
2. Cell Fixation: a. Fix the cells immediately after treatment or processing to preserve the phosphorylation status of proteins. A common method is to use 1.5-2% paraformaldehyde (PFA) for 10-15 minutes at room temperature. b. Wash the cells with a buffer such as phosphate-buffered saline (PBS).
3. Cell Permeabilization: a. Permeabilize the cells to allow antibodies to access intracellular antigens. A common method is to use ice-cold methanol (e.g., 90-100%) and incubate on ice for at least 30 minutes. b. Wash the cells thoroughly with a staining buffer (e.g., PBS with 1-2% bovine serum albumin - BSA) to remove the methanol.
4. Antibody Staining: a. Resuspend the permeabilized cells in the staining buffer. b. If desired, stain for cell surface markers to identify specific cell populations within a heterogeneous sample. c. Add the fluorescently conjugated antibody specific for phosphorylated S6 (e.g., anti-pS6 Ser235/236). Incubate for 30-60 minutes at room temperature, protected from light. d. Include an isotype control to account for non-specific antibody binding. e. Wash the cells with staining buffer to remove unbound antibodies.
5. Flow Cytometry Analysis: a. Resuspend the cells in a suitable buffer for flow cytometry analysis (e.g., PBS). b. Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters to detect the fluorochromes used. c. Collect a sufficient number of events (e.g., 10,000-50,000 cells) for each sample.
6. Data Analysis: a. Gate on the cell population of interest based on forward and side scatter properties and any surface marker staining. b. Analyze the histogram of pS6 fluorescence intensity for the gated population. c. A decrease in the mean or median fluorescence intensity (MFI) of pS6 in this compound-treated cells compared to the vehicle control indicates inhibition of the PI3K/AKT/mTOR pathway.[8]
Conclusion
The biomarker-driven clinical development of this compound has underscored the importance of patient selection in targeted cancer therapy. The protocols and data presented here provide a framework for researchers and clinicians working with PI3K inhibitors. The robust and reproducible analysis of PIK3CA mutations and PTEN status is crucial for identifying patients who may derive the most benefit from this compound and similar agents. Furthermore, pharmacodynamic assays such as phospho-S6 flow cytometry are invaluable tools for confirming target engagement and understanding the biological effects of these drugs in vivo. As our understanding of the complexities of the PI3K pathway and mechanisms of resistance continues to evolve, the continued development and refinement of these biomarker analyses will be essential for advancing the field of precision oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 4. lifescience.roche.com [lifescience.roche.com]
- 5. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 6. researchgate.net [researchgate.net]
- 7. PTEN (138G6) Rabbit mAb (#9559) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Precise definition of PTEN C-terminal epitopes and its implications in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Taselisib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PI3K inhibitor Taselisib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My PIK3CA-mutant cancer cell line is showing unexpected resistance to this compound. What are the common underlying mechanisms?
A1: While PIK3CA mutations generally confer sensitivity to this compound, several mechanisms can lead to de novo or acquired resistance[1][2][3][4]:
-
Loss of PTEN Function: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Its loss can lead to pathway reactivation, compensating for this compound's inhibitory effect[5][6]. Cell lines with PTEN loss or mutation may exhibit resistance[7].
-
Reactivation of the PI3K/AKT/mTOR Pathway: Cancer cells can develop feedback mechanisms to reactivate the PI3K pathway despite the presence of an inhibitor. This can occur through the upregulation of receptor tyrosine kinases (RTKs) like HER2, HER3, EGFR, and IGF-1R[8].
-
Activation of Bypass Signaling Pathways: Cells can activate parallel signaling pathways to circumvent the PI3K blockade. The Ras/Raf/MEK/ERK (MAPK) pathway and the Wnt/β-catenin pathway are two significant examples of such bypass mechanisms[9][10].
-
Secondary Mutations: Mutations in other genes can also confer resistance. For instance, mutations in TP53, PTEN, STK11, and PIK3R1 have been associated with resistance to PI3K inhibitors[11][12].
-
Subclonal PIK3CA Mutations: The presence of multiple subclonal PIK3CA mutations may lead to a poorer response compared to clonal mutations[10].
Q2: How can I experimentally confirm the mechanism of this compound resistance in my cell line?
A2: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Genomic and Proteomic Analysis:
-
Sequencing: Perform next-generation sequencing (NGS) to identify mutations in key genes associated with resistance, such as PTEN, TP53, PIK3R1, and to confirm the PIK3CA mutation status.
-
Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-S6, p-ERK) with and without this compound treatment. Reactivation of these pathways in the presence of the drug suggests a feedback or bypass mechanism.
-
Receptor Tyrosine Kinase (RTK) Array: Use an RTK array to identify the upregulation and activation of alternative RTKs.
-
-
Functional Assays:
-
Combination Therapy Screening: Test the efficacy of this compound in combination with inhibitors of suspected resistance pathways (e.g., MEK inhibitors, HER2 inhibitors, CDK4/6 inhibitors). A synergistic effect would suggest the involvement of that pathway in resistance.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to silence genes suspected of driving resistance (e.g., a specific RTK) and observe if sensitivity to this compound is restored.
-
Q3: What are some effective combination strategies to overcome this compound resistance?
A3: Combining this compound with other targeted therapies is a promising strategy to overcome resistance:
-
Endocrine Therapies: For ER-positive breast cancer models, combining this compound with agents like fulvestrant or letrozole can be effective[8][13].
-
CDK4/6 Inhibitors: In models of acquired resistance, combining this compound with a CDK4/6 inhibitor, such as PD-0332991, has been shown to be effective, even in cells resistant to both letrozole and this compound[13][14].
-
Chemotherapy: Combination with cytotoxic agents like docetaxel can also restore sensitivity in resistant cell lines[13][14].
-
mTOR Inhibitors: Dual targeting of the PI3K pathway with both a PI3K inhibitor and an mTOR inhibitor like everolimus can prevent feedback reactivation[15].
-
Targeting Feedback Loops: For resistance driven by RTK reactivation, co-targeting the specific upregulated RTK (e.g., with a HER2 inhibitor) or a common downstream node like SHP2 can be beneficial[15].
Troubleshooting Guides
Problem 1: Variable this compound IC50 values across different PIK3CA-mutant cell lines.
| Possible Cause | Troubleshooting Step |
| Different PIK3CA mutation sites | Sensitivity to this compound can vary depending on the specific PIK3CA mutation (e.g., helical vs. kinase domain)[5][11]. Confirm the mutation site in your cell lines. |
| Co-occurring genomic alterations | The presence of mutations in genes like PTEN or TP53 can modulate the response to this compound[11][12]. Perform genomic profiling of your cell lines. |
| HER2 status | In breast cancer cell lines, HER2 amplification can influence sensitivity. HER2-amplified/PIK3CA-mutant lines may have different sensitivities compared to HER2-wild-type/PIK3CA-mutant lines[5]. |
Problem 2: Development of acquired resistance to this compound after prolonged treatment.
| Possible Cause | Troubleshooting Step |
| Reactivation of PI3K signaling | Analyze p-AKT and p-S6 levels by Western blot. If reactivated, consider combination with an mTOR inhibitor or an agent targeting an upstream RTK[8][16]. |
| Activation of a bypass pathway | Assess the activation of the MAPK/ERK pathway (p-ERK levels). If activated, test a combination with a MEK inhibitor[10]. |
| Emergence of new mutations | Perform genomic sequencing on the resistant cell line to identify acquired mutations in genes like PTEN or PIK3R1[11][12]. |
Quantitative Data Summary
Table 1: this compound Sensitivity in HNSCC Cell Lines with Different Genetic Backgrounds
| Cell Line | PIK3CA Status | PTEN Status | This compound IC50 (nmol/L) |
| Cal-33 | Mutant | Wild-Type | ~100 |
| LB-771 | Amplified | Wild-Type | ~100 |
| UD-SCC-2 | Wild-Type | Homozygous Deletion | >1000 |
| UPCI-SCC-90 | Wild-Type | Mutant | >1000 |
| HSC-3 | Wild-Type | Not Specified | >1000 |
| Data adapted from in vitro studies on head and neck squamous cell carcinoma (HNSCC) cell lines[7]. |
Table 2: In Vivo Efficacy of this compound in a PIK3CA-Mutated/HER2-Amplified Xenograft Model (USPC-ARK-1)
| Treatment Group | Mean Survival (days) | Statistical Significance (vs. Vehicle) |
| Vehicle | < 20 | - |
| This compound (11.25 mg/kg) | 45 | P < 0.0001 |
| Data from a study on uterine serous carcinoma xenografts[17]. |
Key Experimental Protocols
1. Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 3-5 days.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain with 0.5% crystal violet solution for 10 minutes.
-
-
Destaining and Measurement:
-
Wash the plates with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Read the absorbance at 590 nm using a plate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
2. Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., AKT, S6, ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Study
-
Cell Implantation: Inject cancer cells subcutaneously into the flanks of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., orally at a specified dose and schedule) or vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific duration). Euthanize mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: PI3K signaling and bypass resistance.
References
- 1. Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies involving PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sensusimpact.com [sensusimpact.com]
- 4. [PDF] Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies involving PI3K inhibitors | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 7. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Basket Study of this compound, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Skp2-dependent reactivation of AKT drives resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Taselisib off-target effects and toxicity profile
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the off-target effects and toxicity profile of Taselisib (GDC-0032).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), targeting the ATP-binding pocket in the catalytic subunit.[1][2] It displays high potency against the p110α, p110δ, and p110γ isoforms while largely sparing the p110β isoform.[3][4] Notably, this compound shows greater sensitivity for mutant PI3Kα isoforms compared to wild-type.[1][3] A unique characteristic of this compound is its dual mechanism of action; it not only blocks kinase signaling but also induces the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein, leading to more sustained pathway inhibition.[5][6][7]
Q2: What are the most common adverse events observed with this compound in clinical trials?
The most frequently reported treatment-related adverse events (AEs) are consistent with the PI3K inhibitor class and include diarrhea, hyperglycemia, nausea, rash, stomatitis, decreased appetite, and fatigue.[1][2][8] In the SANDPIPER Phase III trial, the most common all-grade AEs in the this compound arm were gastrointestinal disorders, with diarrhea and hyperglycemia being the most frequently reported Grade 3 or higher events.[8][9]
Q3: What are the known serious adverse events (SAEs) associated with this compound?
Serious adverse events have been reported more frequently in patients receiving this compound compared to placebo.[8][10] Grade 3 or higher AEs of special interest include severe diarrhea, colitis, hyperglycemia, maculopapular rash, pneumonitis, and stomatitis.[1][8][11] In some cases, colitis has been observed to have a late onset, occurring after several months of treatment.[1][11] These toxicities often necessitate dose interruption, reduction, or discontinuation.[8][10]
Q4: Does this compound have known off-target kinase activity?
This compound is characterized by its high selectivity for PI3Kα/δ/γ isoforms.[3] Preclinical studies have shown it has excellent selectivity against a large panel of other kinases, including closely related family members like DNA-PK, with no significant inhibitory activity against DNA-PKcs noted.[12][13] Therefore, most of the observed toxicities, such as hyperglycemia, are considered "on-target" effects resulting from the inhibition of the PI3K pathway, which is a critical regulator of cellular metabolism.[14]
Q5: Is this compound still in active clinical development?
Troubleshooting Guides
Problem 1: I am observing unexpected levels of cytotoxicity in my cell culture experiments with this compound.
-
Confirm On-Target Effect: Is your cell line known to be sensitive to PI3K inhibition? Cell lines with activating PIK3CA mutations are generally more sensitive to this compound.[13][17] In contrast, cell lines with PTEN loss or RAS/RAF mutations may show resistance.[2][13]
-
Review Dosing: this compound has shown IC50 values in the nanomolar range in sensitive cell lines.[3][17] Ensure your dosing is appropriate for your specific cell model. High concentrations may lead to non-specific toxicity.
-
Assess Cell Health: Perform a standard cell viability assay (e.g., MTT or Trypan Blue exclusion) to quantify the cytotoxic effect.
-
Check for Apoptosis: The enhanced activity of this compound in mutant cell lines is associated with increased apoptosis.[5] Consider performing an apoptosis assay (e.g., Annexin V staining) to determine the mode of cell death.
-
Evaluate Pathway Inhibition: Confirm that this compound is inhibiting the PI3K pathway in your cells at the concentrations used. Assess the phosphorylation status of downstream markers like AKT and S6 via Western blot.[17]
References
- 1. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tenovapharma.com [tenovapharma.com]
- 8. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Study of this compound (GDC-0032) in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Taselisib Trials: A Technical Support Center for Managing Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing adverse events (AEs) associated with Taselisib, a potent inhibitor of phosphoinositide 3-kinase (PI3K), in clinical studies. This compound has shown clinical activity in various cancers, particularly those with PIK3CA mutations. However, its use is associated with a range of on-target and off-target toxicities that require careful monitoring and proactive management to ensure patient safety and maintain treatment integrity.[1][2][3][4]
This guide offers troubleshooting protocols and frequently asked questions (FAQs) to address specific challenges encountered during clinical trials involving this compound.
I. Common Adverse Events and Management Strategies
This compound, like other PI3K inhibitors, is associated with a predictable set of adverse events.[1][3] The most frequently reported AEs in clinical trials include diarrhea, hyperglycemia, rash, stomatitis, and colitis.[1][3][4][5] The incidence and severity of these events are often dose-dependent.[1]
Data Summary of Common Adverse Events
The following tables summarize the frequency of common adverse events observed in key clinical studies of this compound.
Table 1: Frequency of All-Grade Adverse Events in this compound Clinical Trials
| Adverse Event | Phase I (Single Agent)[1][5] | Phase II (this compound + Fulvestrant)[3] | SANDPIPER Phase III (this compound + Fulvestrant)[4] |
| Diarrhea | Frequent | 70.0% | 81.7% |
| Hyperglycemia | Frequent | 21.7% | Frequent |
| Nausea | Frequent | 45.0% | Frequent |
| Decreased Appetite | Frequent | 31.7% | Frequent |
| Rash | Frequent | 30.0% | Frequent |
| Stomatitis | Frequent | 41.7% | Frequent |
| Vomiting | Frequent | - | Frequent |
| Fatigue | - | 41.7% | Frequent |
| Colitis | - | 23.3% | - |
Table 2: Frequency of Grade ≥3 Adverse Events in this compound Clinical Trials
| Adverse Event | Phase I (Single Agent)[5] | Phase II (this compound + Fulvestrant)[6] | SANDPIPER Phase III (this compound + Fulvestrant)[4] |
| Diarrhea | - | 11.7% | High |
| Hyperglycemia | One patient with Grade 4 | 6.7% | High |
| Colitis | 10% (at 12 mg dose) | 13.3% | - |
| Rash | 30% (at 12 mg dose) | - | - |
| Stomatitis | 10% (at 12 mg dose) | - | - |
| Pneumonia | - | 5.0% | - |
Note: "Frequent" indicates the AE was commonly reported, but a specific percentage was not provided in the cited source. Dashes (-) indicate the data was not reported for that specific AE in the cited source.
II. Troubleshooting Guides for Common Adverse Events
This section provides a systematic approach to managing the most common and clinically significant AEs associated with this compound.
A. Hyperglycemia Management
Background: Hyperglycemia is a common on-target effect of PI3Kα inhibition, as this pathway is involved in insulin signaling.[7][8]
Monitoring Protocol:
-
Baseline: Fasting plasma glucose (FPG) and HbA1c levels should be assessed before initiating this compound.[9]
-
During Treatment:
-
Weekly FPG monitoring for the first cycle.
-
Then, monitor FPG at the beginning of each subsequent cycle and as clinically indicated.
-
Patients with pre-existing diabetes or those who develop hyperglycemia may require more frequent monitoring.[10]
-
Troubleshooting Workflow:
Caption: Workflow for managing this compound-induced hyperglycemia.
Management Strategies:
-
Lifestyle Modifications: Patient education on a low-carbohydrate diet is crucial.[7][11]
-
Pharmacological Intervention:
-
Dose Modification: For Grade ≥3 hyperglycemia, this compound should be interrupted. It can be resumed at the same or a reduced dose once the event resolves to ≤Grade 1.[7][13] For Grade 4 events, permanent discontinuation may be necessary.[5][13]
B. Diarrhea and Colitis Management
Background: Diarrhea is a very common AE with PI3K inhibitors.[14][15] In some cases, it can progress to a more severe, immune-mediated colitis.[6][14]
Monitoring Protocol:
-
Patient Education: Instruct patients to report the onset and frequency of diarrhea immediately.
-
Stool Studies: For persistent or severe diarrhea, rule out infectious causes.[16]
-
Endoscopy: For suspected colitis, endoscopy with biopsy may be necessary to confirm the diagnosis.[17]
Troubleshooting Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase II Study of this compound (GDC-0032) in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Phase Ib dose-escalation trial of this compound (GDC-0032) in combination with anti-HER2 therapies in participants with advanced HER2+ Breast Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 10. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
- 11. management-strategies-for-hyperglycemia-associated-with-the-selective-pi3k-inhibitor-alpelisib-for-the-treatment-of-breast-cancer - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Early Intervention Strategies for Management of Alpelisib-Induced Hyperglycemia - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 14. onclive.com [onclive.com]
- 15. PI3K Inhibitors and Adverse Events: Optimizing Patient Care for the Treatment of Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Postmarketing Colitis Cases Associated With Alpelisib Use Reported to the US Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of PTEN Loss on Taselisib Sensitivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance and answers to frequently asked questions regarding the impact of Phosphatase and Tensin Homolog (PTEN) status on cellular sensitivity to Taselisib (GDC-0032).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and what is the role of PTEN in the pathway it targets?
This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) family.[1] It is a potent and selective inhibitor of the PI3K α, δ, and γ isoforms, but it is significantly less potent against the p110β isoform, making it "β-sparing".[2][3][4] this compound functions by blocking the ATP-binding pocket of the PI3K catalytic subunit, which in turn inhibits the downstream PI3K/AKT/mTOR signaling pathway, leading to decreased tumor cell proliferation and increased apoptosis.[1][5] The inhibitor has shown particular potency in cancer cells that harbor activating mutations in the PIK3CA gene, which encodes the p110α subunit.[5][6][7]
PTEN is a critical tumor suppressor that acts as the primary negative regulator of the PI3K pathway.[8] It is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it back to phosphatidylinositol (4,5)-bisphosphate (PIP2).[8] This action limits the accumulation of PIP3, which is required to activate downstream signaling through effectors like AKT.[8][9] Loss of PTEN function leads to the constitutive activation of the PI3K/AKT/mTOR pathway.[9]
Q2: What is the expected impact of PTEN loss on my cells' sensitivity to this compound?
Loss of PTEN is strongly associated with resistance to this compound and other PI3Kα-selective inhibitors.[4][10] In both preclinical models and clinical settings, the loss of PTEN function, either through mutation or decreased expression, has been identified as a key mechanism of both intrinsic and acquired resistance.[2][8][11] While cells with a PIK3CA mutation are typically sensitive to this compound, those with a concurrent PTEN loss often exhibit significantly reduced sensitivity, demonstrated by higher IC50 values.[3][4]
Q3: Why does PTEN loss cause resistance to a PI3Kα-selective inhibitor like this compound?
The resistance mechanism is primarily due to an isoform-switching event. In the absence of PTEN, cancer cells can become dependent on the p110β isoform of PI3K to maintain signaling through the PI3K/AKT/mTOR cascade.[8][12][13] Since this compound is a β-sparing inhibitor with approximately 30-fold less potency against p110β, it cannot effectively block this bypass signaling route.[2][14] Consequently, even when the p110α isoform is inhibited by this compound, the pathway remains active through p110β, allowing cells to survive and proliferate.[4][12]
Q4: My PTEN-null cells are showing resistance to this compound. How can I confirm this is a pathway-specific effect?
To verify that the observed resistance is due to PI3K pathway activity, you can perform the following experiments:
-
Western Blot Analysis: After treating your PTEN-null cells with this compound, assess the phosphorylation status of key downstream effectors like AKT (at Ser473) and S6 ribosomal protein (at Ser240/244). Persistent phosphorylation of these proteins in the presence of this compound would indicate pathway reactivation, likely through the p110β isoform.[8]
-
Use a Pan-PI3K Inhibitor: Treat the resistant cells with a pan-PI3K inhibitor (e.g., BKM120) that blocks all p110 isoforms, including p110β. If the cells are sensitive to the pan-inhibitor, it strongly suggests that the resistance to this compound is mediated by signaling through an isoform that this compound does not effectively target.[8]
-
Combine with a PI3Kβ Inhibitor: A more specific approach is to co-treat the cells with this compound and a dedicated PI3Kβ inhibitor (e.g., AZD6482). Re-sensitization to this compound upon p110β blockade would provide direct evidence for the isoform-switching mechanism.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Sensitivity in PTEN-null Cells | 1. Incomplete PTEN loss; residual protein may be present. 2. The cell line may not be solely dependent on the PI3Kβ isoform for survival. 3. Presence of a highly activating PIK3CA mutation that still confers some sensitivity. | 1. Confirm complete loss of PTEN protein expression via Western Blot or Immunohistochemistry (IHC). 2. Evaluate the relative expression levels of p110α and p110β isoforms. 3. Sequence the cell line to confirm its full genomic context, including PIK3CA status. |
| High Variability in Cell Viability Assays | 1. Inconsistent cell seeding density. 2. Edge effects on the assay plate. 3. Variation in drug concentration due to improper mixing. 4. Spontaneous cell death in control wells. | 1. Ensure a uniform, single-cell suspension is seeded. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS. 3. Vortex stock solutions and dilute carefully. 4. Optimize cell culture conditions and ensure the viability of untreated primary cells remains high (e.g., >70%) for the duration of the assay.[15] |
| Western Blot Shows No Pathway Inhibition | 1. Insufficient drug concentration or incubation time. 2. Inactive this compound compound. 3. Incorrect antibody or blotting procedure. 4. PTEN loss leading to rapid pathway reactivation. | 1. Perform a dose-response and time-course experiment. 2. Verify the integrity and activity of the drug stock. 3. Include positive and negative controls for the antibodies and run a loading control (e.g., Actin, Tubulin). 4. Check for p-AKT levels at earlier time points (e.g., 1-4 hours) post-treatment. |
Quantitative Data Summary
The following tables summarize key findings from studies investigating the relationship between PTEN status and sensitivity to PI3K inhibitors.
Table 1: Preclinical Sensitivity of Cancer Cell Lines to PI3K Inhibitors Based on PTEN Status
| Cell Line Model | PTEN Status | PI3K Inhibitor | Effect of PTEN Loss | Source |
| T47D Breast Cancer | Inducible Knockdown | BYL719 (p110α-selective) | Markedly limited the effects on cell viability | [8] |
| T47D Breast Cancer | Inducible Knockdown | BKM120 (pan-PI3K) | Did not result in resistance | [8] |
| PIK3CA mutant cells | PTEN null vs. PTEN WT | This compound & Alpelisib | PTEN null cells displayed higher IC50 values | [3] |
| Head & Neck Cancer | PTEN mutation/loss | GDC-0032 (this compound) | 4 of the 6 most resistant cell lines had PTEN alterations | [4] |
Table 2: Clinical Response to PI3K Pathway Inhibitors Based on PTEN Status
| Cancer Type | Patient Cohort | PI3K Inhibitor | Finding | Source |
| Diverse Cancers | 153 patients | PI3K/mTOR inhibitors | No significant difference in partial response between PTEN-positive (6%) and PTEN-negative/reduced (14%) groups (p=0.27) | [16] |
| HR+ Breast Cancer | 44 patients | Alpelisib (p110α-selective) | Loss-of-function PTEN mutations were identified in 25% of patients with resistance | [11] |
| Metastatic Breast Cancer | Case Study | BYL719 (p110α-selective) | Acquired genomic loss of PTEN led to clinical progression and treatment resistance | [3][8] |
Experimental Protocols
Cell Viability / Drug Sensitivity Assay
This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for a specified duration, typically 72 hours, which allows for multiple cell doublings.[15]
-
Viability Assessment: Measure cell viability using a suitable assay. A common method is the MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-only control wells. Plot the normalized values against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for PI3K Pathway Activity
This protocol is used to assess the phosphorylation state of key proteins in the PI3K signaling cascade.
-
Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6 S240/244, anti-total S6, anti-PTEN, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., Actin).
Visualizations
Signaling Pathway Diagrams
Caption: PI3K/AKT pathway showing this compound inhibition and PTEN loss bypass.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound sensitivity in relation to PTEN status.
References
- 1. Facebook [cancer.gov]
- 2. Phase II Study of this compound in PIK3CA-Mutated Solid Tumors Other Than Breast and Squamous Lung Cancer: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Alterations in PTEN and ESR1 promote clinical resistance to alpelisib plus aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PTEN–PI3K Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Standardized assays to monitor drug sensitivity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alterations in PTEN Insufficient to Predict Sensitivity to Drugs Targeting PI3K/mTOR Pathway - The ASCO Post [ascopost.com]
Technical Support Center: The Role of ESR1 Mutations in Taselisib Response
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of ESR1 mutations in the response to the PI3K inhibitor, Taselisib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general efficacy of this compound in PIK3CA-mutant, ER-positive advanced breast cancer?
This compound, a potent and selective inhibitor of class I PI3Kα, δ, and γ isoforms, was evaluated in the Phase III SANDPIPER clinical trial in combination with fulvestrant for the treatment of estrogen receptor (ER)-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer. The trial met its primary endpoint, demonstrating a statistically significant improvement in investigator-assessed progression-free survival (INV-PFS) for patients receiving this compound plus fulvestrant compared to placebo plus fulvestrant.[1][2][3] However, the clinical benefit was modest, and the development of this compound was halted due to its safety profile.[2][4]
Table 1: Efficacy of this compound plus Fulvestrant in PIK3CA-Mutant Breast Cancer (SANDPIPER Trial)
| Endpoint | This compound + Fulvestrant (n=340) | Placebo + Fulvestrant (n=176) | Hazard Ratio (95% CI) / p-value |
| Median INV-PFS | 7.4 months | 5.4 months | 0.70 (0.56-0.89); p=0.0037[1][2] |
| Objective Response Rate (ORR) | 28.0% | 11.9% | p=0.0002 |
| Clinical Benefit Rate (CBR) | 51.5% | 37.3% | - |
| Median Duration of Response (DoR) | 8.7 months | 7.2 months | - |
Data from the SANDPIPER trial presented for the PIK3CA-mutant intention-to-treat population.
Q2: How do ESR1 mutations impact the efficacy of this compound in PIK3CA-mutant breast cancer?
ESR1 mutations are a known mechanism of acquired resistance to aromatase inhibitors. In the context of the SANDPIPER trial, an exploratory analysis of circulating tumor DNA (ctDNA) suggested that the presence of ESR1 mutations may be associated with a reduced benefit from this compound. Specifically, in patients treated with this compound plus fulvestrant, the presence of ESR1 alterations trended towards a shorter progression-free survival.
Table 2: Progression-Free Survival by ESR1 Mutation Status in the SANDPIPER Trial (this compound + Fulvestrant Arm)
| Biomarker Subgroup | Median PFS | Hazard Ratio (95% CI) | p-value |
| ESR1 Wild-Type | 9.1 months | - | - |
| ESR1 Mutant | 4.6 months | 1.8 (1.1-3.0) | 0.020[5] |
This data is from an exploratory analysis and should be interpreted with caution.
Troubleshooting Guides
Issue 1: Discrepancy in ESR1/PIK3CA mutation detection between tumor tissue and liquid biopsy.
Possible Cause:
-
Tumor Heterogeneity: The genetic profile of the primary tumor may differ from that of metastatic sites. ctDNA is thought to provide a more representative sampling of all tumor clones.
-
Low ctDNA Shedding: Some tumors may not release a sufficient amount of ctDNA into the bloodstream for detection.
-
Assay Sensitivity: The limit of detection of the assay used for ctDNA analysis may not be sufficient to identify low-frequency mutations.
Troubleshooting Steps:
-
Confirm ctDNA Presence: If possible, analyze for the presence of other known tumor-specific mutations in the plasma to confirm that ctDNA is present at a detectable level.
-
Use a Highly Sensitive Assay: Employ highly sensitive techniques like BEAMing digital PCR or droplet digital PCR (ddPCR) for ctDNA analysis, as they can detect mutations at very low allele frequencies.[6]
-
Orthogonal Validation: If a discrepancy is observed, consider validating the finding with an alternative technology or a different set of primers and probes.
-
Serial Monitoring: If feasible, perform longitudinal monitoring of ctDNA to track the emergence and clonal evolution of mutations over time.
Issue 2: Unexpected resistance to this compound in an ESR1-mutant, PIK3CA-mutant cell line model.
Possible Cause:
-
Activation of Parallel Signaling Pathways: Resistance to PI3K inhibitors can arise from the activation of compensatory signaling pathways, such as the MAPK/ERK pathway.
-
Secondary Mutations: The acquisition of additional mutations in genes within the PI3K/AKT/mTOR pathway (e.g., PTEN loss-of-function) can confer resistance.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like HER2/HER3 can bypass PI3K inhibition.
Troubleshooting Steps:
-
Pathway Activation Profiling: Perform western blotting or phospho-proteomic analysis to assess the activation status of key nodes in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-S6, p-ERK).
-
Comprehensive Genomic Profiling: Conduct next-generation sequencing (NGS) on the resistant cell line to identify potential secondary mutations in key cancer-related genes.
-
Combination Therapy: In your experimental model, test the efficacy of combining this compound with inhibitors of the identified resistance pathway (e.g., a MEK inhibitor if the MAPK pathway is activated).
-
Validate with a Different Model: If possible, confirm your findings in a second ESR1-mutant, PIK3CA-mutant cell line or in a patient-derived xenograft (PDX) model.
Experimental Protocols
Protocol 1: Detection of ESR1 and PIK3CA Mutations in ctDNA using BEAMing Digital PCR
BEAMing (Beads, Emulsions, Amplification, and Magnetics) is a highly sensitive method for detecting rare mutations in ctDNA.[6][7]
Workflow:
-
Plasma Collection and ctDNA Extraction:
-
Collect whole blood in EDTA or specialized cell-free DNA collection tubes.
-
Process blood within a few hours to separate plasma by centrifugation.
-
Extract ctDNA from plasma using a commercially available kit according to the manufacturer's instructions.
-
-
Pre-amplification PCR:
-
Perform a multiplex PCR reaction to amplify the regions of ESR1 and PIK3CA containing the mutations of interest. This step increases the amount of target DNA for the subsequent digital PCR.
-
-
Emulsion PCR:
-
Create a water-in-oil emulsion where each aqueous droplet contains the PCR master mix, magnetic beads coated with primers, and ideally, a single DNA template molecule from the pre-amplification step.
-
Perform thermal cycling to amplify the DNA within each droplet. The amplified DNA will bind to the magnetic beads.
-
-
Hybridization and Staining:
-
Break the emulsion and collect the magnetic beads.
-
Hybridize the beads with fluorescently labeled probes specific for the wild-type and mutant alleles.
-
-
Flow Cytometry:
-
Analyze the beads using a flow cytometer. The fluorescence of each bead indicates whether it carries the wild-type or mutant sequence.
-
The ratio of mutant to wild-type beads provides a quantitative measure of the mutant allele frequency.
-
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D with engineered ESR1 and PIK3CA mutations)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
This technical support center provides a starting point for your research. For more in-depth information, please refer to the cited literature.
References
- 1. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. icm.unicancer.fr [icm.unicancer.fr]
- 4. researchgate.net [researchgate.net]
- 5. ER+, HER2− advanced breast cancer treated with this compound and fulvestrant: genomic landscape and associated clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques of using circulating tumor DNA as a liquid biopsy component in cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. japsonline.com [japsonline.com]
Strategies to enhance Taselisib efficacy in resistant tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Taselisib. The following information is intended to help address common challenges encountered during experiments aimed at overcoming resistance to this PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: My PIK3CA-mutant cancer cell line is showing less sensitivity to this compound than expected. What are the potential reasons?
A1: Several factors can contribute to reduced sensitivity to this compound, even in cell lines with a PIK3CA mutation:
-
Presence of Co-mutations: Concurrent mutations in genes such as TP53 and loss or mutation of PTEN have been associated with upfront resistance to PI3K inhibition.[1]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Some cancer cells exhibit intrinsic feedback mechanisms that upregulate RTKs like HER2, HER3, and EGFR upon PI3K inhibition, which can reactivate the PI3K/AKT pathway.[2]
-
Subclonal PIK3CA Mutations: The presence of multiple subclonal PIK3CA mutations, as opposed to a single clonal mutation, has been linked to a poorer response to this compound.[3]
-
Cell Line Specific Factors: The specific genetic and epigenetic landscape of a cell line can influence its response to targeted therapies.
Q2: I'm observing a rebound in AKT phosphorylation a few hours after treating my cells with this compound. What is the underlying mechanism?
A2: This phenomenon is often due to a well-documented feedback loop. Inhibition of the PI3K/AKT/mTOR pathway can lead to the transcriptional upregulation of several RTKs.[2][4] This compensatory mechanism can reactivate the PI3K pathway, leading to the observed rebound in AKT phosphorylation.
Q3: What are the most common acquired resistance mechanisms to this compound observed in preclinical models?
A3: Acquired resistance to this compound frequently involves:
-
Reactivation of the PI3K pathway: This can occur through secondary mutations in pathway components like PTEN, STK11, and PIK3R1.[1]
-
Activation of parallel signaling pathways: Upregulation of pathways like the Ras/Raf/MEK/ERK pathway can provide an alternative route for cell survival and proliferation, bypassing the PI3K blockade.[3]
-
Increased p110α protein levels: In some contexts, such as acquired resistance to letrozole, elevated levels of the p110α catalytic subunit of PI3K have been observed.[5][6]
Troubleshooting Guides
Issue 1: Suboptimal this compound Efficacy in PIK3CA-Mutant, ER-Positive Breast Cancer Models
| Potential Cause | Troubleshooting/Enhancement Strategy | Rationale |
| Estrogen Receptor (ER) Signaling Crosstalk | Combine this compound with an ER antagonist like fulvestrant or an aromatase inhibitor like letrozole.[5][7] | Inhibition of PI3K can lead to an upregulation of ER-dependent transcription. Co-targeting both pathways can lead to a synergistic anti-tumor effect.[4][5][8] |
| Incomplete Cell Cycle Arrest | Combine this compound with a CDK4/6 inhibitor (e.g., palbociclib).[9][10] | The combination of PI3K and CDK4/6 inhibition has been shown to induce a more profound cell cycle arrest and, in some cases, apoptosis.[10][11] |
| Feedback Activation of HER2/HER3 | In HER2-positive models, combine this compound with a HER2 inhibitor. | This compound treatment can induce the phosphorylation of HER2 and HER3, which can be abrogated by co-treatment with a HER2-targeted agent.[2] |
Issue 2: Acquired Resistance to this compound Monotherapy
| Potential Cause | Troubleshooting/Enhancement Strategy | Rationale |
| Reactivation of Downstream Signaling | Combine this compound with an mTOR inhibitor (e.g., everolimus). | Dual blockade of PI3K and mTOR can more completely inhibit the pathway and overcome resistance mediated by feedback loops.[7] |
| Bypass Signaling via MEK/ERK Pathway | Combine this compound with a MEK inhibitor. | In cases where resistance is driven by the upregulation of the MAPK pathway, dual inhibition can be effective.[3] |
| Development of Dual Resistance | In models resistant to both endocrine therapy and this compound, consider combination with chemotherapy (e.g., docetaxel).[5] | Preclinical models of dual letrozole and this compound resistance remained sensitive to a combination of this compound and docetaxel.[5] |
Quantitative Data Summary
Table 1: In Vitro Sensitivity of Breast Cancer Cell Lines to this compound
| Cell Line Characteristics | Mean IC50 (µM) | Fold Difference |
| PIK3CA Wild-Type (WT) | 1.3 | 26-fold |
| PIK3CA Mutant (mut) | 0.05 |
Data adapted from preclinical studies assessing the correlation between PIK3CA mutation status and this compound sensitivity.[2]
Table 2: Clinical Trial Efficacy of this compound Combinations in ER+/HER2- Advanced Breast Cancer
| Trial (Combination) | Patient Population | Outcome | Result |
| SANDPIPER (this compound + Fulvestrant) | PIK3CA-mutant | Progression-Free Survival (PFS) | 7.4 months (vs. 5.4 months with placebo + fulvestrant) |
| LORELEI (this compound + Letrozole) | PIK3CA-mutant | Objective Response Rate (ORR) | 56% (vs. 38% with placebo + letrozole) |
| Phase Ib (this compound + Palbociclib + Fulvestrant) | PIK3CA-mutant | Objective Response Rate (ORR) | 37.5% |
Data compiled from various clinical trials investigating this compound in combination with other targeted therapies.[7][9][12]
Key Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (and any combination agents). Replace the culture medium with fresh medium containing the drugs. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with this compound for the desired time points (e.g., 0, 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-S6, total AKT, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K inhibitor this compound overcomes letrozole resistance in a breast cancer model expressing aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II Study of this compound (GDC-0032) in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Taselisib Technical Support Center: Troubleshooting Hyperglycemia and Diarrhea
Welcome to the technical support center for researchers utilizing taselisib. This resource provides guidance on managing two of the most common adverse events observed in preclinical and clinical studies: hyperglycemia and diarrhea.
Troubleshooting Guides
This section offers solutions to specific experimental issues you might encounter.
Issue 1: Unexpectedly High or Variable Blood Glucose in this compound-Treated Animal Models
-
Potential Cause 1: On-target effect of this compound.
-
Solution: this compound inhibits the PI3K/Akt pathway, which is crucial for insulin signaling and glucose uptake in peripheral tissues. This inhibition is an expected on-target effect.[1][2] To manage this, consider the following:
-
Prophylactic Treatment: For preclinical models, prophylactic administration of metformin is recommended. Metformin can help manage hyperglycemia without appearing to compromise the anti-tumor efficacy of PI3K inhibitors.[3]
-
Dose Adjustment: If hyperglycemia is severe, a dose reduction of this compound may be necessary. In clinical trials, dose interruptions and reductions were implemented to manage hyperglycemia.[3][4]
-
-
-
Potential Cause 2: Improper blood collection or handling.
-
Solution: Ensure consistent and proper technique for blood collection.
-
Fasting: Fast animals for a consistent period (e.g., 6 hours) before blood glucose measurement to reduce variability.[5]
-
Sample Handling: Use appropriate anticoagulants (e.g., EDTA or heparin) and process samples promptly to prevent glycolysis.
-
-
-
Potential Cause 3: Animal model variability.
-
Solution:
-
Acclimatization: Allow for a sufficient acclimatization period for the animals before starting the experiment.
-
Baseline Monitoring: Establish baseline blood glucose levels for all animals before this compound administration to identify any outliers.
-
-
Issue 2: High Variability in Diarrhea Scoring in In Vivo Studies
-
Potential Cause 1: Subjective scoring method.
-
Potential Cause 2: Inconsistent observation times.
-
Solution: Observe and score diarrhea at the same time each day for all animals to ensure consistency.
-
-
Potential Cause 3: Dehydration affecting stool consistency.
-
Solution: Ensure all animals have free access to water. Monitor for signs of dehydration (e.g., decreased skin turgor, reduced activity) and provide subcutaneous fluids if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hyperglycemia?
A1: this compound is a potent inhibitor of the PI3Kα isoform, a key component of the insulin signaling pathway.[1][2] By inhibiting PI3K, this compound disrupts the downstream signaling cascade that promotes glucose uptake in skeletal muscle and adipose tissue, and it increases glucose production (gluconeogenesis) in the liver.[1][2] This leads to an increase in blood glucose levels, which is considered an on-target effect of the drug.[1][2]
Q2: What are the recommended preclinical strategies for managing this compound-induced hyperglycemia?
A2:
-
First-line: Prophylactic or concurrent treatment with metformin is the recommended first-line approach.[3] Metformin helps to reduce hepatic glucose production and improve insulin sensitivity.
-
Second-line: Sodium-glucose co-transporter 2 (SGLT2) inhibitors can be considered as a second-line option.[1] These agents increase urinary glucose excretion.
-
Avoid Insulin: In preclinical models, the use of insulin should be a last resort as it can reactivate the PI3K pathway, potentially counteracting the anti-tumor effects of this compound.[1]
Q3: What is the likely cause of this compound-induced diarrhea?
A3: The exact mechanism of this compound-induced diarrhea is not fully elucidated but is a common side effect of PI3K inhibitors.[9][10] It is thought to be related to on-target inhibition of PI3K in the gastrointestinal tract, leading to inflammation and altered fluid and electrolyte transport in the intestinal epithelium.[10] In some cases, it can manifest as colitis.[11]
Q4: What are the recommended preclinical strategies for managing this compound-induced diarrhea?
A4:
-
First-line: Loperamide, an anti-motility agent, is the initial drug of choice.[12] A typical oral dose for mice is in the range of 0.5-10 mg/kg.[13][14]
-
Second-line (for loperamide-refractory diarrhea):
Quantitative Data Summary
Table 1: Incidence of Hyperglycemia in this compound Clinical Trials
| Clinical Trial | Treatment Arm | All Grades (%) | Grade ≥3 (%) |
| SANDPIPER (NCT02340221) [3][4][21] | This compound + Fulvestrant | ≥15 | 10 |
| Placebo + Fulvestrant | - | <1 | |
| Phase Ib (NCT02390427) [22] | This compound + HER2-directed therapies | - | DLT observed |
DLT: Dose-Limiting Toxicity
Table 2: Incidence of Diarrhea in this compound Clinical Trials
| Clinical Trial | Treatment Arm | All Grades (%) | Grade ≥3 (%) |
| SANDPIPER (NCT02340221) [3][4][21] | This compound + Fulvestrant | ≥15 | 12 |
| Placebo + Fulvestrant | - | <1 | |
| Phase Ib (NCT02390427) [22] | This compound + HER2-directed therapies | 44.1 | DLT observed |
DLT: Dose-Limiting Toxicity
Experimental Protocols
1. Non-Radioactive Glucose Uptake Assay in Cell Culture
This protocol is adapted from commercially available assays (e.g., Glucose Uptake-Glo™ Assay).[23]
-
Principle: This assay measures the uptake of 2-deoxyglucose (2DG), a glucose analog that is taken up by cells and phosphorylated to 2-deoxyglucose-6-phosphate (2DG6P). 2DG6P accumulates in the cell and can be quantified using a coupled enzymatic reaction that generates a luminescent or fluorescent signal.
-
Methodology:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash cells with a glucose-free buffer.
-
Treat cells with this compound or vehicle control for the desired time.
-
Add 2DG to the wells and incubate for a specified period (e.g., 10-30 minutes).
-
Stop the uptake reaction and lyse the cells.
-
Add the detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH) and NADP+. G6PDH oxidizes 2DG6P, leading to the reduction of NADP+ to NADPH.
-
The amount of NADPH is then measured using a coupled reaction that produces a luminescent or fluorescent signal, which is proportional to the amount of 2DG taken up by the cells.
-
2. In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol is a standard method to assess intestinal barrier function.[12][17][22][23]
-
Principle: Fluorescein isothiocyanate-dextran (FITC-dextran) is a large, fluorescently labeled molecule that is poorly absorbed by a healthy intestine. Increased levels of FITC-dextran in the blood indicate a compromised intestinal barrier.
-
Methodology:
-
Fast mice for 4-6 hours with free access to water.
-
Administer FITC-dextran (e.g., 4 kDa, 440 mg/kg) orally by gavage.
-
After a defined period (e.g., 4 hours), collect blood via cardiac puncture or tail vein.
-
Prepare plasma by centrifuging the blood.
-
Measure the fluorescence of the plasma using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
Quantify the concentration of FITC-dextran in the plasma by comparing to a standard curve of known FITC-dextran concentrations.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound-induced side effects.
Caption: Logical relationship of this compound's mechanism to side effects.
References
- 1. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 3. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmr.com [ijcmr.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 9. Loperamide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II Study of this compound (GDC-0032) in Combination with Fulvestrant in Patients with HER2-Negative, Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 13. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Targeting neratinib-induced diarrhea with budesonide and colesevelam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment-resistant severe capecitabine-induced diarrhoea resolved with oral budesonide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Control of irinotecan-induced diarrhea by octreotide after loperamide failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Octreotide in the treatment of severe chemotherapy-induced diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Octreotide LAR resolves severe chemotherapy-induced diarrhoea (CID) and allows continuation of full-dose therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Octreotide Acetate in Prevention of Chemoradiation-Induced Diarrhea in Anorectal Cancer: Randomized RTOG Trial 0315 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phase Ib dose-escalation trial of this compound (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
Validation & Comparative
A Comparative In Vitro Analysis of Taselisib and Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Taselisib with other prominent phosphoinositide 3-kinase (PI3K) inhibitors, including Alpelisib, Copanlisib, and Idelalisib. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4] PI3K inhibitors are a class of targeted therapies designed to block the activity of PI3K enzymes, thereby impeding the downstream signaling cascade that promotes tumor growth. These inhibitors can be broadly categorized as pan-PI3K inhibitors, which target multiple PI3K isoforms, and isoform-selective inhibitors, which are designed to target specific PI3K isoforms (α, β, δ, γ).
This compound (GDC-0032) is a potent and selective inhibitor of the p110α, p110δ, and p110γ isoforms of PI3K, with a particular sparing of the p110β isoform.[5][6] Notably, this compound has demonstrated enhanced activity in cancer cells harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[5][7] This guide will compare the in vitro performance of this compound against other clinically relevant PI3K inhibitors.
Data Presentation: In Vitro Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound, Alpelisib, Copanlisib, and Idelalisib against the four Class I PI3K isoforms. This data provides a quantitative comparison of their potency and selectivity.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Primary Selectivity | Reference |
| This compound | 0.29 | 9.1 | 0.97 | 0.12 | α, δ, γ sparing β | [8] |
| Alpelisib | 5 | 1200 | 250 | 290 | α | [9] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K (α, δ) | [9] |
| Idelalisib | 8600 | 5600 | 4000 | 2.5 | δ | [9] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is compiled from review articles and should be considered as a comparative reference.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
PI3K Kinase Activity Assay (In Vitro)
This protocol describes a common method to measure the enzymatic activity of PI3K and the inhibitory effect of compounds.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of ADP is proportional to the PI3K activity.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
PI3K substrate (e.g., diC8 PIP2)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
PI3K inhibitors (this compound, Alpelisib, etc.) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the PI3K inhibitors in DMSO.
-
In a 384-well plate, add the PI3K enzyme, kinase reaction buffer, and the diluted inhibitors.
-
Initiate the kinase reaction by adding the PI3K substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of PI3K inhibitors on cancer cell line proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
PI3K inhibitors dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PI3K inhibitors for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of PI3K Signaling Pathway
This protocol describes how to analyze the phosphorylation status of key proteins in the PI3K signaling pathway following inhibitor treatment.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Phospho-specific antibodies can be used to assess the activation state of signaling proteins.
Materials:
-
Cancer cell lines
-
PI3K inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with PI3K inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.
Mandatory Visualization
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.
Caption: A typical experimental workflow for the in vitro comparison of PI3K inhibitors.
References
- 1. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dovepress.com [dovepress.com]
Taselisib Efficacy: A Comparative Analysis in PIK3CA-Mutant versus Wild-Type Cancers
For Researchers, Scientists, and Drug Development Professionals
Taselisib (GDC-0032) is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PIK3CA), which has shown enhanced activity in cancers harboring activating mutations in the PIK3CA gene. This guide provides a comprehensive comparison of the efficacy of this compound in PIK3CA-mutant versus PIK3CA-wild-type cancers, supported by data from pivotal clinical trials and preclinical studies.
Executive Summary
Clinical and preclinical evidence consistently demonstrates that this compound exhibits greater antitumor activity in cancers with activating PIK3CA mutations compared to those with wild-type PIK3CA. This enhanced efficacy is observed across various metrics, including objective response rates and progression-free survival. The mechanism of action involves the selective inhibition of the p110α catalytic subunit of PI3K, which is a key component of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] Activating mutations in PIK3CA lead to constitutive activation of this pathway, promoting tumorigenesis.[3] this compound's preferential activity in mutant tumors is attributed to its higher potency against the mutated form of PI3Kα.[4][5]
Comparative Efficacy Data
The following tables summarize the key efficacy data from clinical trials comparing this compound in PIK3CA-mutant and wild-type or overall populations.
Table 1: Efficacy of this compound in Combination with Fulvestrant in ER+/HER2- Advanced Breast Cancer (SANDPIPER Trial)
| Efficacy Endpoint | This compound + Fulvestrant (PIK3CA-mutant) | Placebo + Fulvestrant (PIK3CA-mutant) |
| Median Progression-Free Survival (PFS) | 7.4 months | 5.4 months |
| Hazard Ratio (HR) for PFS | 0.70 (95% CI, 0.56–0.89; P = 0.0037) | - |
| Objective Response Rate (ORR) | 28.0% | 11.9% (P = 0.0002) |
| Clinical Benefit Rate (CBR) | 51.5% | 37.3% |
| Median Duration of Response (DoR) | 8.7 months | 7.2 months |
Data from the Phase III SANDPIPER trial in patients with estrogen receptor (ER)-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer who had progressed on or after an aromatase inhibitor.[6][7][8]
Table 2: Efficacy of Neoadjuvant this compound in Combination with Letrozole in ER+/HER2- Early Breast Cancer (LORELEI Trial)
| Efficacy Endpoint | This compound + Letrozole | Placebo + Letrozole |
| All Patients | ||
| Objective Response Rate (ORR) | 50% | 39.3% (OR 1.55; P=0.049) |
| Pathological Complete Response (pCR) | 2% | 1% |
| PIK3CA-mutant Subgroup | ||
| Objective Response Rate (ORR) | 56.2% | 38.0% (OR 2.03; P=0.033) |
| Pathological Complete Response (pCR) | 1% | 0% |
Data from the Phase II LORELEI trial in postmenopausal women with ER+/HER2-, stage I-III, operable early breast cancer.[9][10]
Table 3: Efficacy of this compound Monotherapy in Various Solid Tumors (NCI-MATCH Trial, Arm I)
| Efficacy Endpoint | This compound Monotherapy (PIK3CA-mutant) |
| Objective Response Rate (ORR) | 0% (No complete or partial responses) |
| 6-month Progression-Free Survival (PFS) | 19.9% |
| Median Progression-Free Survival (PFS) | 3.1 months |
| Median Overall Survival (OS) | 7.2 months |
Data from the Phase II NCI-MATCH (EAY131) trial in patients with advanced refractory solid tumors, lymphomas, or multiple myeloma with activating PIK3CA mutations (excluding breast and squamous lung cancer).[11] This study suggests that in a heterogeneous, heavily pretreated population, PIK3CA mutation alone may not be a sufficient predictor of this compound activity.[11][12]
Experimental Protocols
SANDPIPER Trial (NCT02340221)
-
Study Design : A Phase III, randomized, double-blind, placebo-controlled trial.[8][13]
-
Patient Population : Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer with disease recurrence or progression during or after an aromatase inhibitor.[8]
-
Genotyping : PIK3CA mutation status was determined centrally using the cobas® PIK3CA Mutation Test on tumor tissue.[8]
-
cobas® PIK3CA Mutation Test : This is a real-time PCR-based assay for the qualitative detection of 17 mutations in the PIK3CA gene from formalin-fixed paraffin-embedded tissue (FFPET). The process involves manual DNA extraction from the tumor sample followed by PCR amplification and detection on the cobas z 480 analyzer.[6][14]
-
-
Treatment Arms :
-
Primary Endpoint : Investigator-assessed progression-free survival (PFS) in the PIK3CA-mutant cohort.[8]
-
Tumor Assessment : Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[7][9][15][16][17] This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions at baseline and subsequent time points.
LORELEI Trial (NCT02273973)
-
Study Design : A Phase II, randomized, double-blind, placebo-controlled neoadjuvant trial.[10][18][19]
-
Patient Population : Postmenopausal women with ER-positive, HER2-negative, stage I-III operable breast cancer with a tumor size of ≥2 cm.[10][20]
-
Genotyping : Tumor tissue was evaluated for PIK3CA mutations.[10]
-
Treatment Arms :
-
Co-Primary Endpoints : Objective response rate (ORR) assessed by MRI and pathological complete response (pCR) rate at the time of surgery.[10][20]
-
Tumor Assessment : ORR was determined by centrally assessed breast MRI based on modified RECIST criteria.[10][20]
Preclinical Xenograft Studies
-
Models : Patient-derived xenograft (PDX) models or cell line-derived xenograft models are established by implanting human tumor tissue or cancer cells into immunodeficient mice.[11][22]
-
Genotyping : Tumor models are characterized for their PIK3CA mutation status.[22]
-
Treatment : Mice are treated with this compound or a vehicle control.
-
Efficacy Assessment : Tumor growth is monitored over time by measuring tumor volume. In some studies, downstream signaling pathway modulation is assessed by analyzing protein phosphorylation (e.g., pAKT, pS6) in tumor tissues.[23]
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow of the SANDPIPER clinical trial.
References
- 1. geneonline.com [geneonline.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 7. mediantechnologies.com [mediantechnologies.com]
- 8. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. The NCI-MATCH: A national, collaborative precision oncology trial for diverse tumor histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 15. project.eortc.org [project.eortc.org]
- 16. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 17. kanser.org [kanser.org]
- 18. Neoadjuvant letrozole plus this compound versus letrozole plus placebo in postmenopausal women with oestrogen receptor-positive, HER2-negative, early-stage breast cancer (LORELEI): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LORELEI: A Phase II randomized, double-blind study of neoadjuvant letrozole plus this compound (GDC-0032) versus letrozole plus placebo in postmenopausal women with ER-positive/HER2-negative, early-stage breast cancer. - ASCO [asco.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Taselisib's Potency in PIK3CA-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taselisib's potency against various PIK3CA mutations, a critical area of investigation in oncology drug development. This compound (GDC-0032) is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with a particular affinity for the p110α isoform, which is frequently mutated in human cancers. Understanding its efficacy across different mutational contexts is paramount for patient stratification and the design of effective therapeutic strategies.
Enhanced Potency in PIK3CA-Mutant Models
Preclinical studies have consistently demonstrated that this compound exhibits significantly greater potency in cancer cell lines harboring activating mutations in the PIK3CA gene compared to those with wild-type PIK3CA.[1][2] This enhanced activity is attributed to a unique dual mechanism of action: not only does this compound block PI3K signaling, but it also induces the degradation of the mutant p110α protein.[2] This targeted degradation of the oncogenic driver protein contributes to a more sustained pathway inhibition.
A study on breast cancer cell lines revealed a 26-fold increase in the mean sensitivity (IC50) to this compound in PIK3CA-mutant cells compared to their wild-type counterparts. Furthermore, sensitivity to this compound was observed across different PIK3CA mutation hotspots, including those in the helical, kinase, and C2 domains.
Comparative Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines with specific PIK3CA mutations. For context, comparative data for other PI3K inhibitors, where available, are included to provide a broader perspective on the therapeutic landscape.
| Cell Line | Cancer Type | PIK3CA Mutation | This compound IC50 (µM) | Other PI3K Inhibitor IC50 (µM) |
| KPL-4 | Breast Cancer | H1047R | ~0.070[3] | - |
| USPC-ARK-1 | Uterine Serous Carcinoma | E542K | 0.014 ± 0.002 | - |
| Breast Cancer Cell Lines (Average) | Breast Cancer | Mutant | - | Alpelisib: 0.185 - 0.288[4] |
| Breast Cancer Cell Lines (Average) | Breast Cancer | Wild-Type | - | Alpelisib: > 1[4] |
Note: IC50 values can vary between studies due to different experimental conditions.
A network meta-analysis of clinical trial data in patients with PIK3CA-mutated breast cancer suggested that while buparlisib and alpelisib showed favorable objective response rates, this compound also demonstrated a significant improvement in outcomes compared to fulvestrant alone.[5]
Experimental Protocols
The determination of a drug's IC50 is a cornerstone of preclinical pharmacologic profiling. Below is a detailed methodology for a common cell viability assay used to assess the potency of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of a PI3K inhibitor using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (with known PIK3CA mutation status)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
PI3K inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture flask.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well) in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1][6]
-
-
Drug Treatment:
-
Prepare a series of dilutions of the PI3K inhibitor in complete medium. It is common to perform a 7-point dilution series.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Plot the cell viability (as a percentage of the vehicle control) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Mutations in PIK3CA lead to the constitutive activation of this pathway, promoting tumorigenesis. The following diagrams illustrate the core components of this pathway and the experimental workflow for determining drug potency.
References
- 1. BioRender App [app.biorender.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Taselisib's Therapeutic Window in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Taselisib, a selective PI3K inhibitor, with other alternatives. The information is supported by experimental data to validate its therapeutic window, focusing on its efficacy in cancer models with specific genetic alterations.
Mechanism of Action and Preclinical Efficacy
This compound (GDC-0032) is an orally bioavailable, potent, and selective inhibitor of Class I PI3K alpha (p110α), delta, and gamma isoforms, with significantly less activity against the beta isoform.[1] Its enhanced potency in cancer cells harboring PIK3CA mutations is a key feature of its preclinical profile.[2][3] Preclinical studies have demonstrated that this compound induces tumor growth arrest and regression in PIK3CA-mutant xenograft models.[3][4]
A unique characteristic of this compound is its dual mechanism of action. Beyond inhibiting the PI3K signaling pathway, it also induces the degradation of the mutant p110α protein. This degradation is ubiquitin-mediated and proteasome-dependent. This dual action is not observed with other PI3K inhibitors and is thought to contribute to a more sustained pathway inhibition and superior anti-tumor activity in preclinical models.
Comparative In Vitro Efficacy
The in vitro potency of this compound has been evaluated across a range of cancer cell lines, with a clear therapeutic window observed between PIK3CA-mutant and wild-type cells.
| Cell Line | PIK3CA Status | This compound IC₅₀ (µM) | Alpelisib IC₅₀ (µM) | Pictilisib IC₅₀ (µM) | Reference |
| T47D | H1047R Mutant | Similar cytotoxicity to B cells | Higher activity on cancer cells vs B cells | Not Available | [5] |
| HER2+/PIK3CAmut | Mutant | ~0.042 | Not Available | Not Available | [2][3] |
| HER2+/PIK3CAwt | Wild-Type | ~0.38 | Not Available | Not Available | [2][3] |
| KPL-4 | H1047R Mutant | Not specified, but showed dose-dependent tumor growth inhibition | Not Available | Not Available | [6] |
Note: Direct head-to-head IC₅₀ comparisons across a broad panel of cell lines for all three inhibitors under identical experimental conditions are limited in the public domain. The data presented is compiled from various studies and should be interpreted with consideration for potential inter-study variability.
Comparative In Vivo Efficacy
Preclinical xenograft models have been instrumental in validating the therapeutic window of this compound.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| PIK3CA-mutant breast cancer (KPL-4) | This compound (0.20 - 25 mg/kg, daily) | Dose-dependent TGI and regressions | [6] |
| PIK3CA-mutant uterine serous carcinoma | This compound (11.25 mg/kg, 5 days/week) | Significant tumor growth inhibition (P=0.007) and improved overall survival (P<0.0001) | [3][7] |
| Head and Neck Squamous Carcinoma (PIK3CA-mutant) | This compound (5 mg/kg, daily) | Potent inhibition of PI3K signaling | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach used in preclinical validation, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy this compound (GDC0032) from Supplier InvivoChem [invivochem.com]
- 8. This compound (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Taselisib and Other PI3K Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for taselisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor, and compares its performance with other key alternatives in the same class, namely alpelisib and buparlisib. The data presented is intended to offer an objective overview to inform research, clinical development, and scientific discourse.
Introduction to PI3K Inhibition in Oncology
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene, is a common driver in various cancers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[2] This has made the PI3K pathway a prime target for therapeutic intervention. This compound, alpelisib, and buparlisib are all inhibitors of the PI3K enzyme, but with different specificities, which may influence their efficacy and safety profiles.
Comparative Efficacy of PI3K Inhibitors
The following tables summarize the key efficacy outcomes from pivotal Phase III clinical trials for this compound (SANDPIPER), alpelisib (SOLAR-1), and buparlisib (BELLE-2). All three drugs were evaluated in combination with fulvestrant in patients with HR+, HER2-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.
Table 1: Progression-Free Survival (PFS) in PIK3CA-Mutant Population
| Clinical Trial | Drug Combination | Median PFS (months) | Placebo + Fulvestrant Median PFS (months) | Hazard Ratio (95% CI) | p-value |
| SANDPIPER [3] | This compound + Fulvestrant | 7.4 | 5.4 | 0.70 (0.56 - 0.89) | 0.0037 |
| SOLAR-1 [4] | Alpelisib + Fulvestrant | 11.0 | 5.7 | 0.65 (p=0.00065) | < 0.001 |
| BELLE-2 [5] | Buparlisib + Fulvestrant | 6.9 | 5.0 | 0.78 (0.67 - 0.89) | 0.00021 |
Table 2: Overall Survival (OS) in PIK3CA-Mutant Population
| Clinical Trial | Drug Combination | Median OS (months) | Placebo + Fulvestrant Median OS (months) | Hazard Ratio (95% CI) | p-value |
| SANDPIPER | Data immature at primary analysis | - | - | - | - |
| SOLAR-1 [6] | Alpelisib + Fulvestrant | 39.3 | 31.4 | 0.86 (0.64 - 1.15) | 0.15 |
| BELLE-2 [7] | Buparlisib + Fulvestrant | 33.2 | 30.4 | Not statistically significant | 0.045 |
Table 3: Objective Response Rate (ORR) and Clinical Benefit Rate (CBR) in PIK3CA-Mutant Population
| Clinical Trial | Drug Combination | ORR (%) | Placebo + Fulvestrant ORR (%) | CBR (%) | Placebo + Fulvestrant CBR (%) |
| SANDPIPER [8] | This compound + Fulvestrant | 28.0 | 11.9 | 51.5 | 37.3 |
| SOLAR-1 | Not directly reported in the same format | - | - | - | - |
| BELLE-2 | Not directly reported in the same format | - | - | - | - |
Comparative Safety and Tolerability
The safety profiles of PI3K inhibitors are a critical consideration in their clinical application. The most common adverse events are summarized below.
Table 4: Common Grade ≥3 Adverse Events (%)
| Adverse Event | This compound + Fulvestrant (SANDPIPER)[3] | Alpelisib + Fulvestrant (SOLAR-1)[9] | Buparlisib + Fulvestrant (BELLE-2)[10] | Placebo + Fulvestrant (in respective trials) |
| Hyperglycemia | 10 | 36.6 | 15 | <1 - 9 |
| Diarrhea | 12 | 6.7 | Not reported in top events | 11 (SANDPIPER) |
| Rash | Not reported in top events | 9.9 | 8 | 6 (SOLAR-1) |
| Increased ALT/AST | Not reported in top events | Not reported in top events | 25 (ALT), 18 (AST) | 1-3 |
| Colitis | 3 | Not reported | Not reported | - |
| Stomatitis | 2 | Not reported | Not reported | - |
Experimental Protocols
SANDPIPER (this compound)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[3]
-
Patient Population: Postmenopausal women with estrogen receptor-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer who had disease recurrence or progression during or after an aromatase inhibitor.[3]
-
Treatment Regimen: Patients were randomized 2:1 to receive either this compound (4 mg orally, once daily) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle).[11]
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS) in patients with PIK3CA-mutant tumors.[3]
SOLAR-1 (Alpelisib)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[12]
-
Patient Population: Men and postmenopausal women with hormone receptor-positive, HER2-negative advanced breast cancer with PIK3CA mutations, whose disease progressed on or after aromatase inhibitor treatment.[6][12]
-
Treatment Regimen: Patients were randomized 1:1 to receive either alpelisib (300 mg orally, once daily) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle).[12][13]
-
Primary Endpoint: Progression-free survival (PFS) in patients with PIK3CA-mutant tumors.[12]
BELLE-2 (Buparlisib)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.[10][14]
-
Patient Population: Postmenopausal women with hormone receptor-positive, HER2-negative advanced breast cancer that had progressed on or after aromatase inhibitor therapy.[14]
-
Treatment Regimen: Patients were randomized 1:1 to receive either buparlisib (100 mg orally, once daily) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle).[14]
-
Primary Endpoint: Progression-free survival (PFS).[15]
Visualizing the Mechanism and Workflow
To better understand the context of these clinical trials, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: A generalized workflow for the PI3K inhibitor clinical trials.
References
- 1. komen.org [komen.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase III randomized study of this compound or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib - The ASCO Post [ascopost.com]
- 5. PI3K Inhibitors in Advanced Breast Cancer: The Past, The Present, New Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buparlisib plus fulvestrant versus placebo plus fulvestrant for postmenopausal, hormone receptor-positive, human epidermal growth factor receptor 2-negative, advanced breast cancer: Overall survival results from BELLE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icm.unicancer.fr [icm.unicancer.fr]
- 9. aacr.org [aacr.org]
- 10. Buparlisib plus fulvestrant versus placebo plus fulvestrant in postmenopausal, hormone receptor-positive, HER2-negative, advanced breast cancer (BELLE-2): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icm.unicancer.fr [icm.unicancer.fr]
- 12. novartis.com [novartis.com]
- 13. SOLAR-1 Study Design | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
Correlating PIK3CA mutation status with Taselisib response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Taselisib, an investigational PI3K inhibitor, with other alternatives for the treatment of PIK3CA-mutated cancers. The information is supported by experimental data from pivotal clinical trials and preclinical studies, with a focus on correlating PIK3CA mutation status with treatment response.
Mechanism of Action and Clinical Rationale
This compound is an orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinase (PI3K) alpha isoform (PIK3CA), with additional activity against the delta and gamma isoforms, while sparing the beta isoform.[1][2] Activating mutations in the PIK3CA gene are frequently observed in various solid tumors, leading to the dysregulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth, survival, and proliferation.[1][3] this compound was developed to selectively target this pathway in cancer cells harboring PIK3CA mutations. Preclinical studies have shown that this compound is more potent in cancer cells with PIK3CA mutations compared to wild-type cells.[2] A unique dual mechanism of action has been proposed for this compound, involving not only the inhibition of PI3K signaling but also the induction of mutant p110α protein degradation.[4]
Comparative Performance of PI3K Inhibitors
The clinical development of PI3K inhibitors has led to the approval of Alpelisib, while others, including this compound and Buparlisib, have been investigated extensively. The following tables summarize key efficacy and safety data from major clinical trials involving these agents in patients with PIK3CA-mutated, hormone receptor-positive (HR+), HER2-negative advanced breast cancer.
| Table 1: Efficacy of PI3K Inhibitors in PIK3CA-Mutated HR+, HER2- Advanced Breast Cancer | |||||
| Drug (Trial) | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Hazard Ratio (HR) for PFS |
| This compound (SANDPIPER) [5][6] | This compound + Fulvestrant | Placebo + Fulvestrant | 7.4 months | 28% | 0.70 (95% CI, 0.56-0.89; P = 0.0037)[5][6] |
| Alpelisib (SOLAR-1) [7] | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 months | 26.6% | 0.65 (95% CI, 0.50-0.85; P < 0.001)[7] |
| Buparlisib (BELLE-2) | Buparlisib + Fulvestrant | Placebo + Fulvestrant | 6.9 months | 18.4% | 0.76 (95% CI, 0.60-0.97; P = 0.014) |
Note: Data is derived from separate clinical trials and not from a direct head-to-head comparison.
| Table 2: Key Safety and Tolerability Data of PI3K Inhibitors | |||
| Adverse Event (Grade ≥3) | This compound + Fulvestrant (SANDPIPER) [5] | Alpelisib + Fulvestrant (SOLAR-1) [7] | Buparlisib + Fulvestrant (BELLE-2) |
| Diarrhea | 12%[8] | 7% | 7% |
| Hyperglycemia | 10%[8] | 37% | 22% |
| Rash | Not Reported | 10% | 5% |
| Elevated ALT/AST | Not Reported | 4% | 15%/12% |
| Treatment Discontinuation due to Adverse Events | 16.8%[6] | 25% | 13% |
Detailed Experimental Protocols
SANDPIPER Phase III Trial (this compound)
-
Objective: To evaluate the efficacy and safety of this compound plus fulvestrant versus placebo plus fulvestrant in postmenopausal women with estrogen receptor (ER)-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer that had progressed during or after aromatase inhibitor therapy.[6]
-
Patient Selection: Eligible patients had confirmed PIK3CA-mutant tumors, determined by a central laboratory test.[6]
-
Treatment Regimen: Patients were randomized 2:1 to receive either this compound (4 mg daily) or placebo, in combination with fulvestrant (500 mg).[6][9]
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[6]
-
Biomarker Analysis: PIK3CA mutation status was determined from tumor tissue.[6]
LORELEI Phase II Trial (this compound)
-
Objective: To assess the efficacy of neoadjuvant this compound plus letrozole versus placebo plus letrozole in postmenopausal women with ER+/HER2- early breast cancer.
-
Patient Selection: Patients with operable, stage I-III ER+/HER2- breast cancer were enrolled. Tumor biopsies were tested for PIK3CA gene mutations.[10]
-
Treatment Regimen: Patients were randomized to receive letrozole with either this compound or placebo for 16 weeks before surgery.[10]
-
Co-Primary Endpoints: Objective response rate (ORR) assessed by MRI and pathological complete response (pCR) rate.[11]
-
Results in PIK3CA-Mutant Subgroup: The ORR was significantly higher in patients with PIK3CA-mutant tumors treated with this compound plus letrozole (56.2%) compared to those who received placebo plus letrozole (38%).[10][11]
Preclinical Xenograft Studies
-
Objective: To evaluate the in vivo efficacy of this compound in PIK3CA-mutant cancer models.[12]
-
Methodology: Human breast cancer cell lines with known PIK3CA mutations (e.g., KPL-4) were implanted into immunocompromised mice to establish xenograft tumors.[12]
-
Treatment: Mice were treated orally with this compound or a vehicle control.[12]
-
Assessment: Tumor growth was measured over time to determine the anti-tumor activity of this compound.[12] Pharmacodynamic studies were also conducted on tumor biopsies to assess the inhibition of the PI3K pathway.[12]
Visualizing the PI3K Pathway and Experimental Workflow
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Clinical trial workflow for evaluating this compound in PIK3CA-mutant cancers.
Conclusion
Clinical trial data demonstrates that this compound, in combination with endocrine therapy, shows a modest but statistically significant improvement in progression-free survival and objective response rates in patients with PIK3CA-mutated, HR+, HER2- advanced breast cancer compared to endocrine therapy alone.[5][6] However, the clinical benefit was considered modest, and the toxicity profile, particularly gastrointestinal side effects and hyperglycemia, led to a relatively high rate of treatment discontinuation.[5][6] In comparison to Alpelisib, which has gained FDA approval for a similar indication, this compound appears to have a less favorable risk-benefit profile.[7][10] While the unique mechanism of targeting mutant p110α degradation is of scientific interest, the development of this compound has been discontinued.[10] This guide highlights the importance of both efficacy and tolerability in the development of targeted cancer therapies and underscores the progress made with next-generation PI3K inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. ER+, HER2− advanced breast cancer treated with this compound and fulvestrant: genomic landscape and associated clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Dose Escalation Study of this compound (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Taselisib: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Taselisib (GDC-0032), a potent inhibitor of the PI3K signaling pathway. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling. According to safety data sheets (SDS), it presents multiple risks:
-
Health Hazards :
-
Environmental Hazards :
-
Very toxic to aquatic life with long-lasting effects.[1]
-
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes protective gloves, protective clothing, eye protection, and face protection.[1][2] All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including investigational drugs like this compound, is strictly regulated to prevent environmental contamination and protect human health.[3] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[4][5] Research laboratories are subject to these federal standards as well as complex local and state regulations.[6] It is the responsibility of the research facility to ensure full compliance with all applicable waste management regulations.[3]
Step-by-Step Disposal Procedure
Final disposal of this compound must be conducted by a licensed and approved waste disposal plant.[1][7] The following steps outline the proper procedure for researchers to safely manage this compound waste within the laboratory prior to professional disposal.
-
Segregation of Waste :
-
Do not mix this compound waste with other waste streams.[1] Keep it separate from non-hazardous lab trash, sharps, and other chemical waste to ensure proper handling.
-
-
Containerization :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
The label should include the date of accumulation and other information as required by your institution and local regulations.[8]
-
-
Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Disposal must be carried out in accordance with all federal, state, and local regulations.[1][9] Do not dispose of this compound down the drain or in regular trash.[5]
-
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate action is required.
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water. Seek medical attention.[1][2]
-
Eye Contact : Rinse eyes cautiously with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[1][2]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][10]
-
Ingestion : If swallowed, have the person drink water (two glasses at most). Consult a physician immediately.[1]
-
Spill Cleanup :
-
Evacuate the area and ensure proper ventilation.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid creating dust.[11]
-
Sweep or scoop up the material and place it into a suitable, sealed container for hazardous waste disposal.[7]
-
Clean the spill area thoroughly with a detergent wipe, ideally three times.[11]
-
Dispose of all contaminated cleaning materials as hazardous waste.[11]
-
Data and Protocols
Hazard and Disposal Summary Table
| Hazard Category | GHS Hazard Statement | Precautionary & Disposal Guidance |
| Carcinogenicity | H350: May cause cancer.[1] | P201: Obtain special instructions before use.[1] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child.[1] | P202: Do not handle until all safety precautions have been read and understood.[1] |
| Acute Toxicity | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[2] | P280: Wear protective gloves/clothing/eye protection/face protection.[1][2] |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. [1][2] |
Experimental Protocols
No in-lab experimental protocols for the chemical neutralization or disposal of this compound are recommended due to its hazardous nature. The standard and required protocol is the procedural waste management workflow outlined above, culminating in disposal by a certified hazardous waste management service.
Visualizations
This compound's Mechanism of Action
This compound functions by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[12] Its over-activation is a hallmark of many cancers.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
This compound Disposal Workflow
The logical workflow for the proper disposal of this compound waste in a research environment follows a clear, safety-oriented sequence.
Caption: Step-by-step workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. epa.gov [epa.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. fishersci.com [fishersci.com]
- 8. Pardon Our Interruption [rltinstitute.novartis.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. GDC-0032 - Safety Data Sheet [chemicalbook.com]
- 11. secamb.nhs.uk [secamb.nhs.uk]
- 12. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling Taselisib
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Taselisib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against eye contact with dust or solutions.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile) and a lab coat or protective clothing. | Prevents skin contact with the compound.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Avoids inhalation of harmful dust or aerosols.[1] |
Operational Plan for Handling this compound
A clear and detailed operational plan is crucial for minimizing the risk of exposure during routine laboratory activities.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the powder form is typically -20°C.[1]
2. Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure.
-
Avoid the formation of dust and aerosols.[1]
-
Use appropriate solvents as specified by the experimental protocol.
-
Clearly label all solutions with the compound name, concentration, date, and hazard symbols.
3. General Handling:
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Contaminated Consumables:
-
All disposable items that come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered hazardous waste.
-
Collect these materials in a designated, clearly labeled hazardous waste container.
2. Unused Solutions:
-
Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[1]
3. Decontamination:
-
Decontaminate work surfaces and equipment by wiping with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all cleaning materials as hazardous waste.
4. Final Disposal:
-
All this compound waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Consult your institution's environmental health and safety (EHS) department for specific procedures.
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the procedural steps for safely managing a this compound spill.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
